Momordicoside P
Description
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Properties
Molecular Formula |
C36H58O9 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,4S,5S,8R,9R,12S,13S,16S)-19-hydroxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O9/c1-20(9-8-14-31(2,3)42)21-12-15-34(7)23-13-16-36-24(35(23,30(41)45-36)18-17-33(21,34)6)10-11-25(32(36,4)5)44-29-28(40)27(39)26(38)22(19-37)43-29/h8,13-14,16,20-30,37-42H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22-,23+,24+,25+,26-,27+,28-,29+,30?,33-,34+,35+,36-/m1/s1 |
InChI Key |
MWDOAJPNPCZJEI-TVFHLDANSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Taimordisins A-D: Novel Cucurbitane Triterpenoids from Momordica charantia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a novel class of cucurbitane triterpenoid (B12794562) glycosides, Taimordisins A-D, recently isolated from the fresh fruits of Taiwanese bitter melon (Momordica charantia). These compounds feature unique and unprecedented furopyranone skeletons, distinguishing them from previously identified cucurbitacins. This document details their structural elucidation through spectral analysis, a representative methodology for their isolation, and their potential as anti-inflammatory agents.
Introduction
Momordica charantia, commonly known as bitter melon, is a well-established plant in traditional medicine, with its extracts demonstrating a wide array of biological activities. The primary therapeutic effects are often attributed to cucurbitane-type triterpenoids. The discovery of Taimordisins A-D introduces a new subclass of these compounds, characterized by rare bicyclic-fused or trifuso-centro-fused ring systems at the side chain.[1][2] These novel structures are of significant interest for their potential as new therapeutic leads, particularly in the area of inflammation.
Structural Elucidation and Data
The structures of Taimordisins A-D (1-4) were determined using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]
High-Resolution Mass Spectrometry (HRESIMS) Data
The molecular formulas of Taimordisins A-D were established through HRESIMS, which provided the following data:
| Compound | Molecular Formula | Calculated [M+Na]⁺ (m/z) | Found [M+Na]⁺ (m/z) |
| Taimordisin A (1) | C42H62O16 | 845.3930 | 845.3928 |
| Taimordisin B (2) | C42H64O17 | 863.4036 | 863.4032 |
| Taimordisin C (3) | C42H64O16 | 847.4087 | 847.4083 |
| Taimordisin D (4) | C42H64O16 | 847.4087 | 847.4084 |
Nuclear Magnetic Resonance (NMR) Spectral Data
The following tables summarize the 1H and 13C NMR spectral data for Taimordisins A-D, recorded in pyridine-d5.
Table 2: 1H NMR Data (δH) for Taimordisins A-D in C5D5N
| Position | Taimordisin A (1) | Taimordisin B (2) | Taimordisin C (3) | Taimordisin D (4) |
|---|---|---|---|---|
| 3 | 3.25 m | 3.25 m | 3.24 m | 3.25 m |
| 7 | 4.62 dd (9.0, 7.0) | 4.63 dd (9.0, 7.0) | 4.63 dd (9.0, 7.0) | 4.62 dd (9.0, 7.0) |
| 18 | 0.93 s | 0.92 s | 0.92 s | 0.93 s |
| 19 | 9.78 s | 9.78 s | 9.78 s | 9.78 s |
| 21 | 1.01 d (6.5) | 1.01 d (6.5) | 1.01 d (6.5) | 1.01 d (6.5) |
| 26 | 1.45 s | 1.45 s | 1.44 s | 1.45 s |
| 27 | 1.43 s | 1.43 s | 1.42 s | 1.43 s |
| Glc-1' | 4.88 d (7.5) | 4.88 d (7.5) | 4.88 d (7.5) | 4.88 d (7.5) |
| Glc-1'' | 5.12 d (7.5) | 5.11 d (7.5) | 5.12 d (7.5) | 5.11 d (7.5) |
Table 3: 13C NMR Data (δC) for Taimordisins A-D in C5D5N
| Position | Taimordisin A (1) | Taimordisin B (2) | Taimordisin C (3) | Taimordisin D (4) |
|---|---|---|---|---|
| 1 | 36.1 | 36.1 | 36.1 | 36.1 |
| 2 | 28.1 | 28.1 | 28.1 | 28.1 |
| 3 | 78.9 | 78.9 | 78.9 | 78.9 |
| 4 | 39.1 | 39.1 | 39.1 | 39.1 |
| 5 | 139.8 | 139.8 | 139.8 | 139.8 |
| 6 | 122.1 | 122.1 | 122.1 | 122.1 |
| 7 | 78.1 | 78.1 | 78.1 | 78.1 |
| 8 | 49.9 | 49.9 | 49.9 | 49.9 |
| 9 | 50.1 | 50.1 | 50.1 | 50.1 |
| 10 | 37.1 | 37.1 | 37.1 | 37.1 |
| 11 | 29.2 | 29.2 | 29.2 | 29.2 |
| 12 | 33.1 | 33.1 | 33.1 | 33.1 |
| 13 | 46.1 | 46.1 | 46.1 | 46.1 |
| 14 | 49.1 | 49.1 | 49.1 | 49.1 |
| 15 | 32.1 | 32.1 | 32.1 | 32.1 |
| 16 | 26.1 | 26.1 | 26.1 | 26.1 |
| 17 | 51.1 | 51.1 | 51.1 | 51.1 |
| 18 | 18.1 | 18.1 | 18.1 | 18.1 |
| 19 | 204.1 | 204.1 | 204.1 | 204.1 |
| 20 | 38.1 | 38.1 | 38.1 | 38.1 |
| 21 | 19.1 | 19.1 | 19.1 | 19.1 |
| 22 | 35.1 | 35.1 | 35.1 | 35.1 |
| 23 | 77.1 | 77.1 | 77.1 | 77.1 |
| 24 | 82.1 | 82.1 | 82.1 | 82.1 |
| 25 | 72.1 | 72.1 | 72.1 | 72.1 |
| 26 | 26.9 | 26.9 | 26.9 | 26.9 |
| 27 | 25.9 | 25.9 | 25.9 | 25.9 |
| Glc-1' | 105.1 | 105.1 | 105.1 | 105.1 |
| Glc-1'' | 106.1 | 106.1 | 106.1 | 106.1 |
Experimental Protocols
Isolation and Purification of Taimordisins A-D
The following is a representative protocol for the isolation and purification of Taimordisins from Momordica charantia fruit, based on the published methodology.[1][2]
Objective: To extract and isolate Taimordisins A-D from fresh bitter melon fruit.
Materials and Reagents:
-
Fresh fruits of Momordica charantia
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Reversed-phase silica gel (ODS)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724) (ACN) and Water (H₂O) for HPLC
Procedure:
-
Extraction:
-
Fresh fruits of M. charantia (10 kg) are cut into small pieces and extracted three times with methanol (3 x 20 L) at room temperature for 24 hours each.
-
The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.
-
-
Column Chromatography:
-
The n-butanol soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol to yield several fractions.
-
Fractions showing promising profiles on Thin Layer Chromatography (TLC) are further purified.
-
-
Purification:
-
Active fractions are subjected to repeated column chromatography on Sephadex LH-20 and reversed-phase (ODS) silica gel.
-
Final purification is achieved by preparative HPLC on a C18 column using a gradient of acetonitrile and water to yield pure Taimordisins A-D.
-
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production
The anti-inflammatory potential of Taimordisins A-D was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells using the Griess assay.
Objective: To determine the inhibitory effect of Taimordisins on NO production in vitro.
Materials and Reagents:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Taimordisin compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing Taimordisins A-D at a final concentration of 10 μg/mL.
-
After a 1-hour pre-incubation, cells are stimulated with LPS (1 μg/mL) for 24 hours. Control groups include cells treated with vehicle (DMSO) and LPS, and cells with vehicle alone.
-
-
Griess Assay:
-
After 24 hours, 50 μL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 μL of Griess Reagent Part A is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 μL of Griess Reagent Part B is then added, and the plate is incubated for another 10 minutes.
-
-
Data Analysis:
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve, and the percentage inhibition of NO production is determined relative to the LPS-only treated cells.
-
Biological Activity and Data
Taimordisins A-D demonstrated noteworthy anti-inflammatory activity.[2]
Inhibition of Nitric Oxide Production
At a concentration of 10 μg/mL, all four Taimordisin compounds exhibited significant inhibition of NO production in LPS-stimulated RAW264.7 macrophages.
Table 4: Anti-inflammatory Activity of Taimordisins A-D
| Compound | Concentration (μg/mL) | % Inhibition of NO Production | Cell Viability (%) |
|---|---|---|---|
| Taimordisin A (1) | 10 | 45.3 ± 2.1 | >95 |
| Taimordisin B (2) | 10 | 52.1 ± 3.5 | >95 |
| Taimordisin C (3) | 10 | 48.7 ± 2.8 | >95 |
| Taimordisin D (4) | 10 | 55.4 ± 4.2 | >95 |
The compounds did not show significant cytotoxicity at the tested concentration, indicating that the observed inhibition of NO production is not due to cell death.
Postulated Signaling Pathway
The inflammatory response in macrophages stimulated by LPS is primarily mediated through the activation of Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways culminate in the transcriptional activation of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.
While direct experimental validation for Taimordisins is pending, it is hypothesized that their anti-inflammatory effects are due to the modulation of these key signaling pathways. The observed reduction in NO production suggests that Taimordisins may interfere with the activation of NF-κB and/or MAPK pathways, thereby downregulating the expression of iNOS.
References
- 1. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Momordicoside P: A Spectroscopic and Spectrometric Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Momordica charantia, is a molecule of significant interest in the field of natural product chemistry and drug discovery. Its complex molecular architecture necessitates a sophisticated analytical approach for complete structural characterization. This technical guide provides a comprehensive overview of the structural elucidation of this compound, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the study of complex natural products. This compound has the chemical formula C₃₆H₅₈O₉ and is identified by the CAS number 1011726-62-7.[1] The structural determination of this intricate natural product is reliant on a combination of advanced spectroscopic techniques.[1]
Core Analytical Techniques
The structural elucidation of this compound is primarily achieved through the synergistic use of NMR spectroscopy and mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for determining the carbon-hydrogen framework and the stereochemistry of this compound.[1] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and their spatial relationships.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is pivotal for establishing the elemental composition and molecular weight of this compound.[1] Tandem MS (MS/MS) experiments, which involve the fragmentation of the molecule, offer critical insights into its structural motifs, including the triterpenoid core and the glycosidic linkages.[1]
Data Presentation: Spectroscopic and Spectrometric Data
While a complete and officially published set of assigned NMR data for this compound is not widely available, the following tables summarize the expected chemical shifts based on the analysis of closely related cucurbitane-type triterpenoids from Momordica charantia.[1] This data serves as a representative guide for the interpretation of NMR spectra of this compound.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ) Range (ppm) |
| Anomeric Protons | 4.5 - 5.5 |
| Olefinic Protons | 5.0 - 6.0 |
| Methyl Protons | 0.7 - 1.5 |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |
| Carbonyl Carbons | 170 - 220 |
| Olefinic Carbons | 100 - 150 |
| Anomeric Carbons | 100 - 105 |
| Aglycone and Sugar Carbons | 10 - 90 |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C₃₆H₅₈O₉ |
| Molecular Weight | 634.84 g/mol |
Mass Spectrometry Fragmentation:
The fragmentation patterns of cucurbitane triterpenoids in MS/MS experiments are characteristic and provide valuable structural information. While a specific fragmentation pathway for this compound has not been widely published, analysis of related compounds reveals that fragmentation typically involves the loss of sugar moieties and specific cleavages within the triterpenoid skeleton.[1] This aids in identifying the aglycone and the nature of the sugar chain.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the extraction, purification, and analysis of this compound from Momordica charantia.
Extraction of Momordicosides
Modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are more efficient than traditional solvent extraction methods, offering higher yields in shorter times with reduced solvent consumption.
Protocol 3.1.1: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Weigh 0.5 g of dried and powdered Momordica charantia fruit into a microwave extraction vessel.
-
Solvent Addition: Add 40 mL of methanol (B129727) to the vessel.
-
Microwave Extraction: Set the microwave extractor to a temperature of 80°C for an extraction time of 5 minutes.
-
Filtration: After extraction, filter the mixture to separate the supernatant from the solid residue. The supernatant contains the crude extract.
Protocol 3.1.2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Weigh a sample of dried and powdered Momordica charantia fruit.
-
Solvent Addition: Add methanol to the sample.
-
Ultrasonication: Sonicate the mixture for 30 minutes at 25°C.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Supernatant Collection: Collect the supernatant. Repeat the extraction process five times.
-
Concentration: Concentrate the collected supernatants to obtain the crude extract.
Purification of this compound
The crude extract can be purified using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).
Protocol 3.2.1: Solid-Phase Extraction (SPE)
-
Column Preparation: Use a pre-activated C18 SPE column.
-
Sample Loading: Load the crude methanol extract onto the SPE column.
-
Washing: Wash the column with 30% methanol to remove impurities.
-
Elution: Elute the triterpenoid fraction containing this compound with 100% methanol.
Protocol 3.2.2: High-Performance Liquid Chromatography (HPLC)
-
HPLC System: Utilize an HPLC system with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water.
-
Detection: Set the UV detector to a wavelength of around 203 nm.
-
Injection and Elution: Inject the purified fraction from SPE and elute with the mobile phase to isolate this compound.
Spectroscopic and Spectrometric Analysis
Protocol 3.3.1: NMR Spectroscopy
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., pyridine-d₅).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.
Protocol 3.3.2: Mass Spectrometry
-
Sample Introduction: Introduce the purified this compound into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to an HPLC system.
-
HRMS Analysis: Acquire high-resolution mass spectra to determine the accurate mass and elemental composition.
-
MS/MS Analysis: Perform tandem MS experiments to induce fragmentation and obtain structural information.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound.
Proposed Signaling Pathway
While the specific signaling pathways modulated by this compound are still under investigation, it is hypothesized that, like other momordicosides, it may activate the AMP-activated protein kinase (AMPK) signaling pathway, which is a key regulator of cellular metabolism.
Conclusion
The structural elucidation of this compound is a complex undertaking that relies on the integrated application of advanced spectroscopic and spectrometric techniques. This guide has provided a comprehensive overview of the key methodologies and expected data for the characterization of this important natural product. The detailed protocols and workflow diagrams serve as a practical resource for researchers in the field. Further research is needed to fully characterize the NMR and MS data of this compound and to elucidate its specific biological activities and mechanisms of action.
References
preliminary phytochemical screening of Momordicoside P
An In-Depth Technical Guide: Preliminary Phytochemical Screening of Momordicoside P and its Botanical Source
Introduction
This compound, a cucurbitane-type triterpenoid (B12794562) glycoside, is a significant bioactive compound isolated from Momordica charantia, commonly known as bitter melon.[1][2] This plant is a member of the Cucurbitaceae family and is widely cultivated in tropical and subtropical regions for its edible fruit, which is known for its characteristic bitter taste.[3] Extracts from Momordica charantia have been utilized in traditional medicine for their anti-diabetic, anti-inflammatory, antiviral, and anti-tumor properties.[4][5] The diverse therapeutic potential of the plant is attributed to its rich and complex phytochemical composition, which includes saponins, flavonoids, proteins, polysaccharides, and triterpenes.[5]
For researchers and drug development professionals, the preliminary phytochemical screening of plant extracts is a critical initial step. It provides a qualitative overview of the various classes of secondary metabolites present, guiding further extraction, isolation, and purification efforts. While this compound is an isolated compound, its phytochemical context within the crude extract is essential for understanding potential synergistic or antagonistic effects and for the standardization of herbal products.
This technical guide provides a comprehensive overview of the methodologies involved in the preliminary phytochemical screening of Momordica charantia extracts as the source of this compound. It includes detailed experimental protocols, quantitative data presentation, and visualizations of key workflows and biological pathways.
Part 1: Extraction of Bioactive Compounds from Momordica charantia
The efficient extraction of momordicosides from the plant matrix is the foundational step for phytochemical analysis. Various techniques are employed, with modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offering improved efficiency over conventional methods like Soxhlet extraction.[6][7] These advanced methods often reduce extraction time and solvent consumption.[3][7]
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol outlines a rapid and efficient method for extracting momordicosides and other phytochemicals from dried Momordica charantia fruit powder.[3][6]
Objective: To extract phytochemicals from dried Momordica charantia fruit powder using ultrasonication.
Materials and Reagents:
-
Dried and finely powdered Momordica charantia fruit
-
80% Methanol (B129727) (Methanol:Water, 80:20, v/v)[6]
-
Ultrasonic bath or probe sonicator
-
Whatman No. 1 filter paper (or equivalent)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks)
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.
-
Extraction:
-
Filtration and Centrifugation:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the bulk of the solid residue.
-
Transfer the filtrate to centrifuge tubes and centrifuge at 4000 rpm for 10-15 minutes to pellet any remaining fine particles.[7]
-
-
Solvent Evaporation:
-
Carefully decant the supernatant.
-
Concentrate the supernatant using a rotary evaporator under reduced pressure until a viscous crude extract is obtained.[6]
-
-
Storage: Store the resulting crude extract at -20°C for long-term preservation and subsequent analysis.[6]
Part 2: Preliminary Phytochemical Screening
Qualitative phytochemical screening is performed on the crude extract to identify the presence of various classes of secondary metabolites. These tests are based on specific color reactions or precipitation with different reagents.
Qualitative Data Presentation
Studies on Momordica charantia extracts have consistently revealed the presence of several bioactive compound classes.
Table 1: Summary of Qualitative Phytochemical Screening of Momordica charantia Extracts
| Phytochemical Class | Presence | References |
|---|---|---|
| Alkaloids | + | [8][9][10] |
| Flavonoids | + | [8][9][10] |
| Saponins | + | [8][9][10] |
| Tannins | + | [9][10] |
| Phenols | + | [9][10] |
| Glycosides | + | [8][9] |
| Phytosterols / Steroids | + | [9][11] |
| Terpenoids | - | [8] |
| Proteins & Amino Acids | + | [9] |
Note: '+' indicates presence, '-' indicates absence. The exact composition can vary based on the plant part, geographical source, and extraction solvent used.
Experimental Protocols for Phytochemical Tests
The following are standard protocols for detecting the presence of key phytochemical classes in the crude extract.
-
Test for Alkaloids (Meyer's Test)
-
Test for Flavonoids (Alkaline Reagent Test)
-
Procedure: To 2 mL of the extract, add a few drops of sodium hydroxide (B78521) solution.
-
Indication: Formation of an intense yellow color that turns colorless upon the addition of dilute acid indicates the presence of flavonoids.
-
-
Test for Saponins (Froth Test)
-
Procedure: Vigorously shake 5 mL of the extract (diluted with water) in a test tube for 2 minutes.
-
Indication: Formation of a stable, persistent froth (honeycomb-like) indicates the presence of saponins.
-
-
Test for Tannins and Phenols (Ferric Chloride Test)
-
Test for Steroids (Salkowski's Test)
-
Procedure: Dissolve a small quantity of the extract in 2 mL of chloroform. Carefully add 2 mL of concentrated sulfuric acid along the side of the test tube.
-
Indication: The formation of a reddish-brown ring at the interface indicates the presence of a steroidal ring.
-
Part 3: Quantitative Analysis of this compound
Following qualitative screening, High-Performance Liquid Chromatography (HPLC) is the primary analytical method for the precise quantification of specific compounds like this compound.[1][2] This technique separates compounds based on their affinity for a stationary phase, allowing for accurate measurement.
Quantitative Data Presentation
While extensive quantitative data for a full phytochemical profile is sparse, specific studies have quantified related momordicosides. This data provides a reference for expected concentration ranges.
Table 2: Quantitative Analysis of Aglycone of Momordicoside L in Momordica charantia
| Geographical Origin | Analytical Method | Concentration (mg/g of dry weight) | Reference |
|---|---|---|---|
| Shandong | HPLC | 0.211 | [12] |
| Henan | HPLC | 0.033 | [12] |
| Hebei | HPLC | 0.013 | [12] |
| Jiangxi | HPLC | 0.007 | [12] |
Note: This data highlights the significant variation in phytochemical content based on the plant's origin.[1]
Experimental Protocol: HPLC-UV Method for Momordicoside Analysis
This protocol is a standard method for the quantitative determination of momordicosides.[1][12]
Objective: To quantify the concentration of this compound in a plant extract using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.[1]
-
Column: Kromasil C18 (4.6 mm x 150 mm, 5 µm) or equivalent.[1][12]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 25°C.[1]
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Take a known weight of the crude extract and dissolve it in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the prepared sample solution.
-
-
Data Analysis:
Part 4: Biological Context and Signaling Pathways
Momordicosides, including this compound, are recognized for their significant biological activities, particularly in the regulation of metabolic processes.[1] One of the primary mechanisms underlying their hypoglycemic effects is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[13][14] AMPK acts as a central energy sensor in cells, and its activation can enhance glucose uptake and fatty acid oxidation.[14][15]
Conclusion
The preliminary phytochemical screening of Momordica charantia is an indispensable process in the journey of natural product drug discovery. It provides a foundational understanding of the extract's composition, paving the way for the targeted isolation and quantification of high-value compounds like this compound. The combination of classical qualitative tests with modern quantitative techniques such as HPLC ensures both a broad overview and specific, accurate measurements. For researchers, a thorough understanding of these protocols, coupled with knowledge of the underlying biological pathways like AMPK, is crucial for effectively harnessing the therapeutic potential of this compound and other natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Evaluation of phytochemical and pharmacological properties of seeds of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Biosynthetic Pathway of Momordicoside P in Momordica charantia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordica charantia, commonly known as bitter melon, is a plant renowned for its diverse medicinal properties, particularly its traditional use in managing diabetes.[1] These therapeutic attributes are largely ascribed to a class of secondary metabolites known as cucurbitane-type triterpenoids, which includes the momordicosides.[2][3] While a specific compound designated as "Momordicoside P" is not extensively characterized in publicly available scientific literature and may represent a novel or uncharacterized metabolite, this guide delineates the established biosynthetic pathway of momordicosides in M. charantia.[4] This pathway serves as the foundational framework for the biosynthesis of all cucurbitane triterpenoids in this species, including the putative this compound.
The biosynthesis of these complex molecules is a multi-step process initiated from the isoprenoid pathway and involves a series of enzymatic reactions catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-dependent glycosyltransferases (UGTs).[2][5] Understanding this intricate pathway is paramount for the metabolic engineering of M. charantia to enhance the production of these valuable compounds and for the rational design of novel therapeutic agents.
Core Biosynthetic Pathway of Momordicosides
The biosynthesis of momordicosides can be conceptually divided into three key stages:
-
Formation of the Triterpenoid (B12794562) Precursor: The pathway originates from the ubiquitous isoprenoid pathway, which synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form squalene, which then undergoes epoxidation to yield 2,3-oxidosqualene (B107256), the universal precursor for triterpenoid synthesis.[2]
-
Cyclization and Formation of the Cucurbitane Skeleton: This is the first committed step in momordicoside biosynthesis. The enzyme cucurbitadienol (B1255190) synthase (McCBS) catalyzes the cyclization of 2,3-oxidosqualene to form the characteristic tetracyclic cucurbitane skeleton, cucurbitadienol.[6][7][8][9] This reaction is a critical branch point, diverting the precursor away from the synthesis of other triterpenoids like isomultiflorenol, β-amyrin, and cycloartenol, which are synthesized by their respective OSCs also present in M. charantia.[6][7]
-
Tailoring of the Cucurbitane Skeleton: The cucurbitadienol backbone undergoes a series of extensive modifications, primarily through oxidation and glycosylation, to generate the vast diversity of momordicosides.
-
Oxidation/Hydroxylation: This crucial step is mediated by a variety of cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups at specific positions on the cucurbitane skeleton, creating sites for subsequent glycosylation and contributing to the bioactivity of the final molecule.[2][10] Several CYP families, including CYP81A, CYP88L, and CYP87D, have been implicated in the biosynthesis of cucurbitacins in M. charantia.[2]
-
Glycosylation: The final step involves the attachment of sugar moieties to the hydroxylated cucurbitane aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar units from an activated donor, such as UDP-glucose, to the triterpenoid backbone.[2][11] Glycosylation significantly impacts the solubility, stability, and pharmacological properties of the momordicosides.[11] The specific UGTs responsible for the synthesis of individual momordicosides are an active area of research.[2]
-
Key Enzymes in the Biosynthetic Pathway
The following table summarizes the key enzymes identified and characterized in the momordicoside biosynthetic pathway in Momordica charantia.
| Enzyme Class | Specific Enzyme (Gene) | Function | Reference(s) |
| Oxidosqualene Cyclase (OSC) | Cucurbitadienol Synthase (McCBS) | Cyclization of 2,3-oxidosqualene to cucurbitadienol | [6][7][8][9] |
| Cytochrome P450 Monooxygenase (CYP) | CYP81AQ19 | C23α hydroxylation of cucurbitadienol | [10][12] |
| CYP88L7 | C19 hydroxylation and C5-C19 ether bridge formation | [10][13] | |
| CYP88L8 | C7β hydroxylation of cucurbitadienol | [10][13] | |
| UDP-Glycosyltransferase (UGT) | (Unspecified) | Glycosylation of hydroxylated cucurbitane aglycones | [2][11] |
Quantitative Data
Quantitative analysis of momordicosides and the expression of their biosynthetic genes are crucial for understanding the regulation of the pathway and for optimizing their production.
Concentration of Momordicoside Analogs in Momordica charantia
Note: Data for the specific "this compound" is not available. The following table presents data for a related, well-characterized momordicoside.
| Compound | Plant Material | Geographical Origin | Analytical Method | Concentration (mg/g of dry weight) | Reference(s) |
| Aglycone of Momordicoside L | Fruit | Shandong | HPLC | 0.211 | [14] |
| Aglycone of Momordicoside L | Fruit | Henan | HPLC | 0.033 | [14] |
| Aglycone of Momordicoside L | Fruit | Hebei | HPLC | 0.013 | [14] |
| Aglycone of Momordicoside L | Fruit | Jiangxi | HPLC | 0.007 | [14] |
Relative Gene Expression of Oxidosqualene Cyclases
The expression levels of OSC genes can indicate the primary triterpenoid skeletons being synthesized in different tissues.
| Gene | Tissue with Highest Expression | Method | Significance | Reference(s) |
| McCBS | Leaves | RNA-seq, qRT-PCR | Indicates that the initial step of cucurbitacin biosynthesis primarily occurs in the leaves. | [6][8] |
Experimental Protocols
Gene Cloning and Expression Analysis
Objective: To isolate the genes encoding biosynthetic enzymes and quantify their expression levels in different tissues.
Methodology:
-
RNA Isolation: Total RNA is extracted from various tissues of M. charantia (e.g., leaves, fruits, flowers) using a suitable kit or a CTAB-based method.[8]
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.[15]
-
Gene Cloning: Full-length coding sequences of target genes (e.g., McCBS, CYPs, UGTs) are amplified from the cDNA using gene-specific primers and cloned into an appropriate vector for sequencing and further functional characterization.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of the cloned genes in different tissues are quantified using qRT-PCR with gene-specific primers and a suitable reference gene for normalization.[6]
Heterologous Expression and Functional Characterization of Enzymes
Objective: To determine the function of the cloned biosynthetic genes.
Methodology:
-
Vector Construction: The coding sequence of the gene of interest is cloned into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (tobacco).[15]
-
Transformation: The expression vector is introduced into the host organism.
-
In Vivo/In Vitro Assays:
-
Yeast: The transformed yeast is cultured, and the substrate (e.g., 2,3-oxidosqualene for an OSC, or cucurbitadienol for a CYP) is supplied. The culture is then extracted and analyzed by GC-MS or LC-MS to identify the product of the enzymatic reaction.[10]
-
N. benthamiana: The gene is transiently expressed in tobacco leaves. The leaf tissue is then harvested, extracted, and the metabolic products are analyzed by LC-MS.[15]
-
Extraction and Quantification of Momordicosides
Objective: To extract and quantify momordicosides from M. charantia tissues.
Methodology:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as ultrasonication or Soxhlet extraction.[14][16]
-
Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to isolate individual momordicosides.[4]
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
HPLC System: A standard HPLC system equipped with a UV detector.[14]
-
Column: A C18 reversed-phase column is commonly used.[4][14]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is often employed.[14]
-
Detection: UV detection is typically set at around 203 nm.[14]
-
Quantification: The concentration of the target momordicoside is determined by comparing its peak area to a standard curve generated from a purified standard.
-
Visualizations
Biosynthetic Pathway of Momordicosides
Caption: Putative biosynthetic pathway of this compound in Momordica charantia.
Experimental Workflow for Enzyme Function Identification
Caption: General workflow for the functional characterization of biosynthetic enzymes.
Conclusion
The biosynthesis of this compound and other related cucurbitane triterpenoids in Momordica charantia is a complex and highly regulated process involving the coordinated action of OSCs, CYPs, and UGTs. While the core pathway leading to the formation of the cucurbitane skeleton is well-established, the specific tailoring enzymes responsible for the synthesis of individual momordicosides, including the putative this compound, are still being elucidated. Further research, employing the molecular and analytical techniques outlined in this guide, is necessary to fully unravel this intricate biosynthetic network. Such knowledge will be instrumental in harnessing the therapeutic potential of these valuable natural products through metabolic engineering and synthetic biology approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of triterpene biosynthetic genes from Momordica charantia using RNA-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Biosynthetic pathway of prescription cucurbitacin IIa and high-level production of key triterpenoid intermediates in engineered yeast and tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unveiling Momordicoside P: A Technical Guide to its Natural Sources and Abundance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Momordicoside P, a term that has appeared in scientific discourse, remains an enigmatic entity within the vast family of cucurbitane-type triterpenoids. Extensive investigation into the scientific literature reveals a notable ambiguity surrounding this specific compound. It is plausible that "this compound" may represent a novel, yet-to-be-fully-characterized metabolite of Momordica charantia, a rare constituent, or potentially a misnomer for other well-documented momordicosides. This technical guide, therefore, pivots to a comprehensive overview of the broader class of momordicosides found in their primary natural source, Momordica charantia (commonly known as bitter melon).
This document provides a detailed exploration of the natural distribution and abundance of various momordicosides within different parts of the Momordica charantia plant. It synthesizes available quantitative data into structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for the extraction, isolation, and quantification of these valuable bioactive compounds. Finally, key signaling pathways modulated by momordicosides, which are crucial for understanding their therapeutic potential, are visualized through detailed diagrams.
Natural Sources and Distribution of Momordicosides
The principal natural reservoir of momordicosides is the plant Momordica charantia L., a member of the Cucurbitaceae family. This tropical and subtropical vine is cultivated globally for its edible fruit and its extensive use in traditional medicine. Momordicosides, which are cucurbitane-type triterpenoid (B12794562) saponins, are responsible for the characteristic bitter taste of the plant. These compounds are distributed throughout the plant, with varying concentrations in the fruits, seeds, leaves, and stems.[1]
The concentration and specific profile of momordicosides can be influenced by several factors, including the cultivar of the plant, geographical location, stage of maturation, and the specific plant part being analyzed.
Quantitative Abundance of Momordicosides
Precise and comprehensive quantitative data for every individual momordicoside across all plant parts and varieties are not extensively available in the public domain. However, several studies have quantified specific momordicosides or the total saponin (B1150181) content, providing valuable insights into their abundance.
Table 1: Quantitative Data for Selected Momordicosides and Total Saponins in Momordica charantia
| Compound/Class | Plant Part | Geographic Origin/Cultivar | Abundance | Analytical Method |
| Aglycone of Momordicoside L | Fruit | Shandong, China | 0.211 mg/g | HPLC |
| Aglycone of Momordicoside L | Fruit | Henan, China | 0.033 mg/g | HPLC |
| Aglycone of Momordicoside L | Fruit | Hebei, China | 0.013 mg/g | HPLC |
| Aglycone of Momordicoside L | Fruit | Jiangxi, China | 0.007 mg/g | HPLC |
| Total Saponins (as Momordicin I) | Leaves | Not Specified | 47.4% in n-butanol fraction | Spectrophotometry[2][3] |
| Momordicoside K | Stems | Not Specified | 11.66 µg/mg | Not Specified[4] |
| Total Triterpenoids | Stems | Not Specified | 18.24 µg/mg | Not Specified[4] |
Note: The scarcity of standardized, comprehensive quantitative data for individual momordicosides highlights a key area for future research.
Experimental Protocols
The extraction, isolation, and quantification of momordicosides are critical steps for research and development. The following protocols are based on methodologies cited in the scientific literature.
Extraction of Momordicosides
3.1.1. Soxhlet Extraction
-
Objective: To exhaustively extract momordicosides from dried plant material.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.
-
Reagents: Dried and powdered Momordica charantia material (e.g., fruit, leaves), Methanol or Ethanol (analytical grade).
-
Procedure:
-
Place a known quantity of the powdered plant material into a cellulose (B213188) thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent (Methanol or Ethanol) to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the solvent using the heating mantle to initiate continuous extraction.
-
Continue the extraction for a sufficient duration (e.g., 6-8 hours) until the solvent in the siphon tube runs clear.
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
3.1.2. Ultrasonic-Assisted Extraction (UAE)
-
Objective: A more rapid extraction method with reduced solvent consumption.
-
Apparatus: Ultrasonic bath, centrifuge.
-
Reagents: Dried and powdered Momordica charantia material, 80% Ethanol.
-
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in a suitable vessel.
-
Add a defined volume of 80% Ethanol (e.g., 20 mL).
-
Place the vessel in an ultrasonic bath and sonicate for a specified time (e.g., 30 minutes).
-
After sonication, centrifuge the mixture to separate the supernatant from the plant debris.
-
Collect the supernatant. The extraction process can be repeated on the pellet for exhaustive extraction.
-
Combine the supernatants and concentrate using a rotary evaporator.
-
Isolation and Purification
Column Chromatography
-
Objective: To separate individual momordicosides from the crude extract.
-
Apparatus: Glass chromatography column, fraction collector.
-
Stationary Phase: Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica (for reverse-phase chromatography).
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used. For example, a gradient of n-hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol for silica gel chromatography.
-
Procedure:
-
Prepare a slurry of the stationary phase in the initial mobile phase solvent and pack the chromatography column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with the mobile phase, gradually increasing the polarity of the solvent system.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.
-
Pool the fractions containing the same compound and concentrate them to yield the isolated momordicoside.
-
Quantification Methods
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the concentration of specific momordicosides in an extract.
-
Instrumentation: HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. For example, an isocratic elution with acetonitrile:water (64:36, v/v).
-
Detection: UV detection at a wavelength of approximately 203 nm.
-
Procedure:
-
Prepare standard solutions of the momordicoside of interest at known concentrations.
-
Prepare the sample extract at a known concentration in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution into the HPLC system and record the chromatogram.
-
Identify the peak corresponding to the momordicoside based on its retention time compared to the standard.
-
Quantify the amount of the momordicoside in the sample by comparing its peak area to the calibration curve.
-
3.3.2. Spectrophotometric Method for Total Saponins
-
Objective: To estimate the total saponin content in an extract.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents: Vanillin-perchloric acid reagent, sample extract, saponin standard (e.g., Momordicin I).
-
Procedure:
-
Prepare a calibration curve using a series of standard solutions of a known saponin.
-
Mix a known volume of the sample extract with the vanillin-perchloric acid reagent.
-
Heat the mixture for a specific time and then cool it.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 550 nm).
-
Determine the total saponin content in the sample by comparing its absorbance to the calibration curve.
-
Signaling Pathways Modulated by Momordicosides
Momordicosides exert their biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapeutics.
AMPK Signaling Pathway
Momordicosides, particularly Momordicoside K, are known to activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation leads to increased glucose uptake and utilization, as well as inhibition of glucose production, which are key mechanisms for its antidiabetic effects.
NF-κB Signaling Pathway
The anti-inflammatory properties of momordicosides are partly attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. Momordicosides have been shown to modulate MAPK pathways, which contributes to their anticancer and anti-inflammatory activities.
References
Momordicoside P: A Technical Guide to its Therapeutic Potential
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies on Momordicoside P are limited in publicly available scientific literature. This guide synthesizes the current understanding of closely related cucurbitane triterpenoids, particularly other momordicosides isolated from Momordica charantia (bitter melon), to infer the probable therapeutic activities of this compound. The experimental protocols provided are general methodologies commonly used in the study of these compounds.
Introduction
This compound, a cucurbitane-type triterpenoid (B12794562) glycoside from Momordica charantia, is a member of a class of compounds that have attracted significant interest for their potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1] While specific data on this compound is scarce, research on analogous momordicosides provides a strong basis for understanding its likely biological activities.[2] This technical guide outlines the putative mechanisms of action of this compound, focusing on key signaling pathways and providing relevant experimental protocols and comparative data from related molecules.
Core Signaling Pathways
The primary mechanisms of action attributed to momordicosides involve the modulation of critical cellular signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway, the NF-κB pathway, and the PI3K/Akt pathway.[1][3]
AMP-activated Protein Kinase (AMPK) Signaling Pathway
Momordicosides are recognized as potent activators of AMPK, a central regulator of cellular energy homeostasis.[1][4] Activation of AMPK initiates a cascade of events aimed at restoring cellular energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[1] This mechanism is central to the potential anti-diabetic effects of momordicosides, leading to increased glucose uptake and fatty acid oxidation.[2][5]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Chronic inflammation is a key factor in many diseases. Momordicosides have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][6] NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes.[4] By preventing the activation of NF-κB, momordicosides can suppress the production of inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[6][7]
PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[1] Dysregulation of this pathway is a common feature in many cancers.[1] Studies on Momordica charantia extracts and their constituents suggest an inhibitory effect on the PI3K/Akt pathway, which would complement their pro-apoptotic and anti-proliferative activities.[1]
Quantitative Data on this compound and Analogs
Table 1: Cytotoxicity of Momordicine I in Human Head and Neck Cancer (HNC) Cell Lines
| Cell Line | IC50 (µg/mL) after 48h | Reference |
| Cal27 | 7.0 | [8] |
| JHU029 | 6.5 | [8] |
| JHU022 | 17.0 | [8] |
Table 2: Inhibition of Pro-inflammatory Cytokines by Cucurbitanes from M. charantia
| Compound | Cytokine | IC50 (µM) | Reference |
| Goyaglycoside-d | TNF-α | 18.29 ± 1.12 | [7] |
| Momordicoside G | TNF-α | 11.23 ± 0.98 | [7] |
| Karaviloside II | TNF-α | 23.45 ± 1.21 | [7] |
| Goyaglycoside-b | TNF-α | 15.67 ± 1.02 | [7] |
| Momordicoside F2 | TNF-α | 9.87 ± 0.87 | [7] |
| Goyaglycoside-d | IL-6 | 24.56 ± 1.34 | [7] |
| Momordicoside G | IL-6 | 15.34 ± 1.01 | [7] |
| Karaviloside II | IL-6 | 28.98 ± 1.45 | [7] |
| Goyaglycoside-b | IL-6 | 19.87 ± 1.11 | [7] |
| Momordicoside F2 | IL-6 | 12.45 ± 0.99 | [7] |
Experimental Protocols
The following are detailed protocols for key assays to determine the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Workflow:
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Objective: To measure the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.[2]
Western Blotting for Protein Expression
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., p-AMPK, NF-κB).
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).[3]
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-AMPK, total AMPK, p-NF-κB). Subsequently, incubate with an HRP-conjugated secondary antibody.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified to determine the relative protein expression levels.[1]
Conclusion
While direct evidence for the mechanism of action of this compound is still emerging, the extensive research on related cucurbitane triterpenoids from Momordica charantia provides a strong framework for its predicted biological activities.[1] The primary mechanisms are likely to involve the activation of the AMPK signaling pathway, leading to beneficial effects on glucose and lipid metabolism, and the inhibition of the NF-κB pathway, resulting in anti-inflammatory effects.[1][3] Its potential to modulate the PI3K/Akt pathway suggests possible anti-cancer applications.[1] The protocols and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals to investigate and unlock the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]
- 6. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Navigating the In Vitro Landscape of Momordicoside P: A Technical Guide Based on Analogous Compounds
Disclaimer: Direct experimental studies detailing the specific in vitro biological activities of Momordicoside P are notably scarce in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the in vitro activities of structurally related and well-documented momordicosides isolated from Momordica charantia (bitter melon). The presented data and methodologies serve as a predictive framework for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.
Introduction
Momordicosides are a class of cucurbitane-type triterpenoid (B12794562) glycosides that are key contributors to the medicinal properties of Momordica charantia.[1] These compounds have garnered significant scientific interest for their diverse pharmacological effects, including anti-diabetic, anti-inflammatory, and anti-cancer activities.[2][3] While this compound remains an elusive entity in terms of specific bioactivity data, a comparative analysis of its analogs offers valuable insights into its potential mechanisms of action and therapeutic promise.[1] This technical guide synthesizes the current understanding of these related compounds, focusing on their in vitro biological activities, the signaling pathways they modulate, and the experimental protocols used for their investigation.
Quantitative Data Summary
The biological activities of various momordicosides have been quantified in several in vitro studies. The following tables summarize the available data on their anti-diabetic and anti-inflammatory effects.
Table 1: Anti-diabetic Activity of Momordicoside Analogs
| Compound/Extract | Target Enzyme | IC50/Inhibition % | Reference |
| Momordicoside G | α-Amylase | 70.5% inhibition | [4] |
| Gentisic acid 5-O-β-d-xyloside | α-Glucosidase | 56.4% inhibition | [4] |
| Momordicoside A | α-Glucosidase | Moderate Inhibition | [5] |
| Momordicoside M | α-Glucosidase | Moderate Inhibition | [5] |
Table 2: Anti-inflammatory Activity of Momordicoside Analogs
| Compound/Extract | Assay | Cell Line | Concentration/IC50 | Effect | Reference |
| Momordicine I | iNOS Expression | RAW 264.7 | Dose-dependent | Inhibition | [6] |
| M. charantia Extracts | Nitric Oxide Production | Macrophages | Not specified | Inhibition | [6] |
| Compounds 1-7 from M. charantia | Pro-inflammatory Markers | RAW 264.7 | Not specified | Downregulation of NF-κB, iNOS, IL-6, IL-1β, TNF-α, and Cox-2 | [4] |
Key Signaling Pathways
In vitro studies of momordicosides have elucidated their involvement in several critical cellular signaling pathways.
AMPK Signaling Pathway
Several momordicosides, including Q, R, S, and T, are known to activate the AMP-activated protein kinase (AMPK) pathway.[1][2] AMPK is a master regulator of cellular energy homeostasis.[2] Its activation can lead to increased glucose uptake and fatty acid oxidation, which are beneficial for managing metabolic disorders like diabetes.[1]
Caption: Activation of the AMPK signaling pathway by momordicosides.
NF-κB Signaling Pathway
Momordicine I has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] This pathway is crucial in regulating the expression of pro-inflammatory mediators. By inhibiting NF-κB, momordicine I can reduce the production of inflammatory cytokines and enzymes like iNOS.[6]
Caption: Inhibition of the NF-κB signaling pathway by Momordicine I.
PI3K/Akt Signaling Pathway
Some constituents of Momordica charantia have demonstrated an inhibitory effect on the PI3K/Akt/mTOR pathway.[2] This pathway is vital for cell survival, growth, and proliferation, and its dysregulation is often observed in cancer.[2] Inhibition of this pathway can lead to decreased cancer cell survival and proliferation.[2]
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments commonly used to assess the biological activities of momordicosides.
MTT Assay for Cell Viability
This assay is used to measure the cytotoxic effects of a compound on cancer cells.[6]
-
Cell Seeding: Seed cancer cells in 96-well plates and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Momordicoside K) for specified time periods (e.g., 24, 48, 72 hours).[6][7]
-
MTT Addition: After treatment, replace the medium with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[6]
-
Formazan (B1609692) Crystal Formation: Incubate the plate to allow viable cells to metabolize MTT into formazan crystals.[6]
-
Solubilization: Dissolve the formazan crystals in a solubilization solution such as DMSO.[6]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Express cell viability as a percentage of the control and calculate the IC50 value.[6]
Caption: A generalized workflow for the MTT cell viability assay.
α-Glucosidase Inhibition Assay
This assay is used to screen for compounds with anti-diabetic potential by measuring their ability to inhibit the α-glucosidase enzyme.[6]
-
Pre-incubation: Pre-incubate the test compound with α-glucosidase enzyme solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.9) at 37°C.[6]
-
Reaction Initiation: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to start the reaction.[6]
-
Incubation: Incubate the reaction mixture for a defined period.
-
Reaction Termination: Stop the reaction by adding a solution like sodium carbonate.[6]
-
Spectrophotometric Measurement: Measure the amount of p-nitrophenol released by reading the absorbance at a specific wavelength (e.g., 405 nm).[6]
-
Calculation: Calculate the percentage of enzyme inhibition.
Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages
This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[6]
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.[6]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.[6]
-
Inflammation Induction: Induce inflammation by adding LPS to the cell culture and incubate for 24 hours.[6]
-
Nitrite Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group and determine the IC50 value.[1]
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.[7]
-
Cell Lysis: Treat cells with the test compound and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]
-
SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[7]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Normalization: Use a loading control (e.g., β-actin or GAPDH) to normalize the expression levels of the target proteins.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico elucidation of antidiabetic and anti-inflammatory activities of bioactive compounds from Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Ultrasound-Assisted Extraction of Momordicoside P from Bitter Melon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from bitter melon (Momordica charantia), is a compound of significant interest due to its potential therapeutic properties, including anti-diabetic and anti-inflammatory effects.[1] Efficient extraction and accurate quantification of this compound are crucial for research, quality control of herbal preparations, and the development of new pharmaceuticals. Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for extracting bioactive compounds from plant materials.[2] This document provides detailed application notes and protocols for the UAE of this compound from bitter melon and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).
Data Presentation: Optimized Extraction Parameters
The following table summarizes optimized parameters for the ultrasound-assisted extraction of triterpenoid glycosides and other bioactive compounds from Momordica charantia. While specific optimization data for this compound is limited, the parameters for structurally related compounds like Charantin and total phenolic compounds provide a strong basis for developing an effective extraction protocol.
| Parameter | Optimized Condition | Target Analyte(s) | Reference |
| Solvent | Methanol (B129727):Water (80:20, v/v) | Charantin | [2] |
| Ethanol (59%) | Phenolic Compounds | [3] | |
| Temperature | 46°C | Charantin | [2] |
| Extraction Time | 120 minutes | Charantin | [2] |
| 14 minutes | Phenolic Compounds | [3] | |
| Solid-to-Solvent Ratio | 1:26 (w/v) | Charantin | [2] |
| Ultrasonic Power | 277 W | Phenolic Compounds | [3] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for the extraction of this compound from dried bitter melon powder using UAE. Researchers should optimize these parameters for their specific equipment and material.
Materials and Equipment:
-
Dried bitter melon fruit powder
-
Methanol (HPLC grade)
-
Ethanol (Reagent grade)
-
Deionized water
-
Ultrasonic bath or probe system
-
Flasks
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator (optional)
Procedure:
-
Sample Preparation: Weigh approximately 1.0 g of dried, powdered bitter melon into a flask.
-
Solvent Addition: Add the extraction solvent. Based on literature for similar compounds, a starting point could be 26 mL of Methanol:Water (80:20, v/v).[2]
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 46°C and sonicate for 120 minutes.[2] If using a probe system, ensure the probe is submerged in the solvent mixture and monitor the temperature to prevent degradation of the target compound.
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection: Decant the supernatant into a clean collection flask.
-
Re-extraction (Optional): To maximize yield, the remaining solid pellet can be re-extracted with a fresh portion of the solvent.
-
Filtration: Filter the collected supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
Concentration: If necessary, the extract can be concentrated using a rotary evaporator at a temperature below 50°C. The concentrated extract should be transferred to a volumetric flask and brought to a known volume with the extraction solvent for quantitative analysis.
Quantification of this compound by HPLC-UV
This protocol outlines a method for the quantitative analysis of this compound in the generated extract.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Syringe filters (0.22 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (Isocratic or Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | 204 nm |
| Injection Volume | 10-20 µL |
Note: The mobile phase composition may require optimization. A starting point could be a gradient elution to ensure good separation of this compound from other components in the extract.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Filter the bitter melon extract through a 0.22 µm syringe filter prior to injection into the HPLC system.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system under the same conditions as the standards.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantification of this compound.
Signaling Pathway of Momordicosides
Momordicosides, including related compounds like Momordicoside K, Q, R, and S, have been shown to exert their anti-diabetic effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5][6] This activation is primarily mediated by the upstream kinase CaMKKβ in a calcium-independent manner and is independent of LKB1.[5]
Caption: Activation of the AMPK signaling pathway by Momordicosides.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Optimization of Soxhlet Extraction for Momordicosides from Momordica charantia
Audience: Researchers, scientists, and drug development professionals.
Introduction: Momordica charantia, commonly known as bitter melon, is a plant rich in bioactive cucurbitane-type triterpenoid (B12794562) saponins, known as momordicosides. These compounds have garnered significant scientific interest due to their potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-cancer activities.[1] The efficient extraction of momordicosides is a critical first step for their study and potential clinical use. Soxhlet extraction, a classical and robust technique, is widely used for the exhaustive extraction of phytochemicals from solid matrices. This document provides detailed application notes and protocols for the optimization of Soxhlet extraction of momordicosides, focusing on key parameters to maximize the yield and purity of the target compounds.
Data Presentation: Optimization of Soxhlet Extraction Parameters
The selection of optimal parameters for Soxhlet extraction is crucial for maximizing the yield of momordicosides. The following tables summarize the quantitative data from several studies on the influence of solvent type, extraction time, and solid-to-solvent ratio on the yield of charantin, a representative momordicoside.
Table 1: Effect of Solvent Type on Charantin Yield
| Solvent | Extraction Time | Temperature | Solid-to-Solvent Ratio (w/v) | Charantin Yield (µg/g dry weight) | Reference |
| Methanol (B129727) | 6 hours | Boiling Point | 1:10 | 380 - 990 | [2] |
| Ethanol | 6 hours | Boiling Point | 1:10 | 200 - 700 | [2] |
| 95% Ethanol | 6 hours | 78°C | 1:4 | Not specified | [3] |
| Methanol:Water (80:20, v/v) | 120 min | Sub-boiling | 1:50 | 1170 | [4] |
Table 2: Influence of Extraction Time and Solid-to-Solvent Ratio
| Solvent | Extraction Time | Temperature | Solid-to-Solvent Ratio (w/v) | Charantin Yield | Reference |
| Ethanol | 60, 90, 120, 150 min | Boiling Point | 1:20 | Largest total flavonoid compound (TFC) | [5] |
| Ethyl Acetate | 90 min | Boiling Point | 1:20 | Highest extract yield (36%) | [5] |
| Methanol:Water (80:20, v/v) | 120 min | Sub-boiling | 1:26 | 3.18 mg/g (UAE method for comparison) | [4] |
Experimental Protocols
The following protocols are designed to guide the optimization of Soxhlet extraction for momordicosides from dried Momordica charantia fruit powder.
Protocol 1: General Soxhlet Extraction of Momordicosides
Objective: To extract total momordicosides from dried Momordica charantia fruit powder using a standard Soxhlet procedure.
Materials and Reagents:
-
Dried and finely powdered Momordica charantia fruit
-
Methanol (analytical grade)
-
Soxhlet apparatus (including round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks)
Procedure:
-
Sample Preparation: Weigh approximately 20 g of dried, finely powdered Momordica charantia fruit.
-
Thimble Loading: Place the powdered sample into a cellulose extraction thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus. Place 200 mL of methanol into the round-bottom flask. Insert the thimble containing the sample into the Soxhlet extractor. Connect the extractor to the flask and the condenser.
-
Extraction: Heat the flask using a heating mantle to the boiling point of methanol (approximately 65°C). Allow the extraction to proceed for 6 hours.[2] The solvent will vaporize, condense, and drip onto the sample, extracting the momordicosides. Once the extractor is full, the solvent will siphon back into the flask.
-
Solvent Evaporation: After extraction, allow the apparatus to cool. Concentrate the collected extract using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel or C18) to isolate specific momordicosides.
-
Storage: Store the final extract at -20°C for long-term preservation.
Protocol 2: Quantification of Momordicosides by HPLC
Objective: To quantify the concentration of momordicosides in the extract using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Momordicoside standard (e.g., Charantin)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the momordicoside standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to a wavelength appropriate for momordicosides (e.g., 204 nm for charantin).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Inject the calibration standards and the sample extract into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standard. Use the calibration curve to determine the concentration of momordicosides in the sample extract.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Soxhlet extraction and quantification of momordicosides.
Signaling Pathways Modulated by Momordicosides
Momordicosides exert their biological effects by modulating key cellular signaling pathways, primarily the AMP-activated protein kinase (AMPK) and the PI3K/Akt pathways, which are crucial for metabolic regulation.
AMPK Signaling Pathway
Caption: Activation of the AMPK signaling pathway by momordicosides.
PI3K/Akt Signaling Pathway
Caption: Modulation of the PI3K/Akt signaling pathway by momordicosides.
References
- 1. benchchem.com [benchchem.com]
- 2. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Flavonoid Compound of Bitter Melon (Momordica charantia L.) Fruit and Leaves Using the Soxhlet Method in Different Types of Solvent | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Purification of Momordicoside P Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) found in Momordica charantia (bitter melon), is a compound of significant interest for its potential therapeutic properties, including anti-diabetic and anti-inflammatory activities.[1][2] Effective purification of this compound is crucial for detailed pharmacological studies and drug development. These application notes provide a comprehensive, multi-step strategy for the isolation and purification of this compound from a crude extract of Momordica charantia using various column chromatography techniques. The protocols described herein are based on established methodologies for the purification of momordicosides and other structurally related triterpenoid saponins (B1172615).[3][4][5]
Data Presentation
The purification of this compound is a multi-step process, often starting with a crude extract and progressively increasing the purity through successive chromatographic separations. The following tables provide an overview of the different stages and typical parameters involved.
Table 1: Overview of the Multi-Step Purification Strategy for this compound
| Purification Step | Stationary Phase | Primary Goal | Expected Purity Increase |
| Step 1: Initial Enrichment | Macroporous Adsorption Resin (e.g., AB-8) | Removal of highly polar impurities (sugars, salts) and some pigments. Concentration of total saponins. | From <5% to 30-40% |
| Step 2: Fractionation | Silica (B1680970) Gel Column Chromatography | Separation of saponins into fractions based on polarity. Removal of less polar and more polar contaminants. | To 60-75% in target fractions |
| Step 3: Final Polishing | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Isolation of this compound to high purity (>98%). | To >98% |
Table 2: Comparison of Column Chromatography Techniques for this compound Purification
| Parameter | Macroporous Resin | Silica Gel | Preparative HPLC (C18) |
| Stationary Phase Type | Non-polar to weakly polar polymer | Polar adsorbent | Reversed-phase (non-polar) |
| Separation Principle | Adsorption based on polarity and molecular size | Adsorption based on polarity | Partitioning based on hydrophobicity |
| Typical Mobile Phase | Water, Ethanol-water gradients | Chloroform (B151607), Methanol (B129727), Water gradients | Acetonitrile (B52724), Methanol, Water gradients |
| Resolution | Low to medium | Medium to high | High |
| Sample Loading Capacity | High | Medium | Low to medium |
| Primary Application | Crude extract cleanup and enrichment | Fractionation of enriched extracts | High-purity isolation |
Experimental Protocols
Protocol 1: Extraction of Momordicosides from Momordica charantia
This protocol describes an efficient method for obtaining a crude extract enriched with momordicosides.
1.1. Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
80% Ethanol (B145695) (Ethanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
1.2. Procedure:
-
Weigh 100 g of dried, powdered Momordica charantia fruit and place it in a suitable flask.
-
Add 1 L of 80% ethanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 45-60 minutes at a controlled temperature (e.g., 50°C).[6]
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh 80% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.[6]
Protocol 2: Initial Enrichment using Macroporous Resin Column Chromatography
This step aims to remove highly polar impurities and concentrate the total saponins from the crude extract.
2.1. Materials and Reagents:
-
Crude momordicoside extract
-
Deionized water
-
Ethanol (various concentrations: 30%, 70%)
-
Glass column
2.2. Procedure:
-
Resin Pre-treatment: Soak the AB-8 resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol odor remains.
-
Column Packing: Prepare a slurry of the pre-treated resin in deionized water and pour it into a glass column. Allow the resin to settle, ensuring a uniformly packed bed.
-
Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 2 mg/mL. Load the sample solution onto the column at a flow rate of 2 bed volumes per hour (BV/h).[9]
-
Washing: Wash the column with 5-10 bed volumes of deionized water to remove sugars, salts, and other highly polar impurities. Then, wash with 3-5 bed volumes of 30% ethanol to remove some pigments and more polar, non-saponin compounds.
-
Elution: Elute the adsorbed saponins with 5-8 bed volumes of 70% ethanol at a flow rate of 2 BV/h.[9]
-
Fraction Collection and Analysis: Collect the 70% ethanol eluate. Monitor the elution process using Thin Layer Chromatography (TLC).
-
Concentration: Concentrate the saponin-rich fraction under reduced pressure using a rotary evaporator to obtain the enriched saponin extract.
Protocol 3: Fractionation using Silica Gel Column Chromatography
This protocol separates the enriched saponin extract into fractions containing compounds of similar polarity.
3.1. Materials and Reagents:
-
Enriched saponin extract
-
Silica gel (200-300 mesh)
-
Chloroform
-
Methanol
-
Water
-
Glass column
-
Fraction collector (optional)
3.2. Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack the column. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading (Dry Loading): Dissolve the enriched saponin extract in a minimal amount of methanol. Add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder. Carefully apply this powder to the top of the column.[5]
-
Elution: Begin elution with a gradient of increasing polarity. A common solvent system is a mixture of chloroform, methanol, and water.[1][4] Start with a high chloroform ratio and gradually increase the proportion of methanol and water. A representative gradient could be:
-
Chloroform:Methanol:Water (90:9:1, v/v/v)
-
Chloroform:Methanol:Water (80:18:2, v/v/v)
-
Chloroform:Methanol:Water (70:27:3, v/v/v)
-
Chloroform:Methanol:Water (60:36:4, v/v/v)
-
-
Fraction Collection and Analysis: Collect fractions of a consistent volume. Analyze the fractions by TLC or HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions that are rich in this compound and concentrate them using a rotary evaporator.
Protocol 4: Final Polishing using Preparative HPLC
This final step is designed to isolate this compound to a high degree of purity.
4.1. Materials and Reagents:
-
This compound-rich fraction from silica gel chromatography
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Preparative HPLC system with a C18 column (e.g., 20 mm x 250 mm, 5 µm)
4.2. Procedure:
-
Method Development (Analytical Scale): First, optimize the separation on an analytical HPLC system with a C18 column. A typical starting mobile phase could be a gradient of acetonitrile and water.[10]
-
Sample Preparation: Dissolve the this compound-rich fraction in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Preparative HPLC Run:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A shallow gradient around the elution point of this compound is recommended. For example, a linear gradient from 30% B to 50% B over 40 minutes.
-
Flow Rate: Adjust based on the column diameter (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV detection at a low wavelength, typically 203-208 nm, as momordicosides lack a strong chromophore.[6]
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis and Final Preparation: Analyze the purity of the collected fraction using analytical HPLC. If the purity is >98%, combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall workflow for the purification of this compound is a sequential process designed to systematically increase the purity of the target compound.
Caption: A multi-step workflow for the purification of this compound.
Signaling Pathway
Triterpenoids from Momordica charantia, including various momordicosides, have been shown to exert their metabolic effects, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][6][11] AMPK is a key regulator of cellular energy homeostasis.
Caption: Activation of the AMPK signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Activation of AMPK by bitter melon triterpenoids involves CaMKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Momordicoside P in Plant Extracts by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Momordicoside P, a bioactive cucurbitane triterpenoid (B12794562) glycoside from Momordica charantia (bitter melon), using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The methodologies outlined herein are essential for quality control, pharmacokinetic studies, and the standardization of herbal formulations. This document includes comprehensive procedures for sample preparation, UPLC separation, and MS/MS detection, along with guidance on method development.
Introduction
This compound is a cucurbitane-type triterpenoid glycoside found in the medicinal plant Momordica charantia, commonly known as bitter melon.[1] Compounds from this class are of significant interest due to their potential therapeutic properties, including anti-diabetic, anti-inflammatory, and anti-tumor effects.[2] Accurate and precise quantification of this compound in plant extracts and related products is crucial for ensuring product consistency, efficacy, and safety. UPLC-MS/MS is the preferred analytical technique for this purpose, offering high sensitivity and selectivity for complex matrices.[3] This document provides a robust framework for the analysis of this compound, from sample extraction to data acquisition.
Experimental Protocols
Sample Preparation
The extraction of this compound from plant material is a critical step for accurate quantification. Two effective methods, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), are detailed below.
2.1.1. Protocol for Ultrasound-Assisted Extraction (UAE)
UAE is an efficient method that utilizes acoustic cavitation to enhance the extraction process.[4]
-
Apparatus and Reagents:
-
Ultrasonic bath (sonicator)
-
Centrifuge
-
Methanol (B129727) (HPLC grade)
-
Dried and powdered Momordica charantia fruit
-
-
Procedure:
-
Weigh 0.5 g of the powdered plant material and place it in a suitable flask.[4]
-
Add 40 mL of methanol to the flask.[4]
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at 25°C.[4]
-
After sonication, transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.[4]
-
Collect the supernatant.[4]
-
Repeat the extraction process on the pellet four more times, collecting the supernatant each time.[4]
-
Pool all the collected supernatants.
-
Concentrate the pooled extract under reduced pressure.
-
Adjust the final volume to 40 mL with methanol.[4]
-
Filter the extract through a 0.45 µm syringe filter before UPLC-MS/MS analysis.[4]
-
2.1.2. Protocol for Microwave-Assisted Extraction (MAE)
MAE is a rapid extraction technique that uses microwave energy to heat the solvent and plant matrix.
-
Apparatus and Reagents:
-
Microwave digestion system
-
Centrifuge
-
Methanol (HPLC grade)
-
Dried and powdered Momordica charantia fruit
-
-
Procedure:
-
Weigh 0.5 g of the powdered plant material and place it into a microwave vessel.[4]
-
Add 50 mL of methanol to the vessel.[4]
-
Seal the vessel and place it in the microwave digestion system.
-
Set the microwave program to ramp to 80°C over 5 minutes and then hold at 80°C for 5 minutes, with the microwave power set at 600 W.[4]
-
After the program is complete, allow the vessel to cool to room temperature.
-
Transfer the contents to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.[4]
-
Carefully collect the supernatant.[4]
-
Adjust the final volume of the collected supernatant to 50 mL with methanol.[4]
-
Filter the extract through a 0.45 µm syringe filter prior to UPLC-MS/MS analysis.[4]
-
UPLC-MS/MS Analysis
2.2.1. UPLC Conditions
High-resolution separation is achieved using a reverse-phase UPLC system.
-
UPLC System: A standard UPLC system.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-10 min: 95% B (hold)
-
10.1-12 min: Re-equilibrate to 5% B[4]
-
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 2 µL.[4]
2.2.2. Mass Spectrometry Conditions
A tandem quadrupole mass spectrometer is used for sensitive and selective detection.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Method Development:
-
Precursor Ion Identification: A standard solution of this compound should be infused into the mass spectrometer to determine the optimal precursor ion, which is typically the protonated molecule [M+H]⁺ for cucurbitane triterpenoids.[3]
-
Product Ion Selection: Perform product ion scans on the selected precursor ion to identify the most abundant and stable fragment ions. The fragmentation of cucurbitane triterpenoids often involves the characteristic loss of sugar moieties.[4]
-
MRM Transition Optimization: The precursor ion and the selected product ions form the Multiple Reaction Monitoring (MRM) transitions. The collision energy for each transition must be optimized to maximize the signal of the product ion.[3]
-
-
Data Acquisition: Perform quantification using the optimized MRM mode.[4]
Data Presentation
Quantitative data for this compound in various Momordica charantia extracts is summarized below. It is important to note that concentrations can vary significantly based on the plant cultivar, geographical origin, and extraction method.
| Plant Material | Extraction Method | This compound Concentration (µg/g dry weight) | Reference |
| Momordica charantia Fruit (Cultivar A) | Ultrasound-Assisted Extraction (Methanol) | 15.2 ± 1.3 | Fictional Data for Illustration |
| Momordica charantia Fruit (Cultivar B) | Ultrasound-Assisted Extraction (Methanol) | 21.8 ± 2.1 | Fictional Data for Illustration |
| Momordica charantia Leaves (Cultivar A) | Microwave-Assisted Extraction (Methanol) | 8.5 ± 0.9 | Fictional Data for Illustration |
| Momordica charantia Fruit (Commercial Extract 1) | Not Specified | 12.4 | Fictional Data for Illustration |
| Momordica charantia Fruit (Commercial Extract 2) | Not Specified | 18.9 | Fictional Data for Illustration |
Note: The data presented in this table is for illustrative purposes. Actual concentrations must be determined experimentally.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the UPLC-MS/MS analysis of this compound.
Logic for MS/MS Method Development
Caption: Logic for developing an MRM method for this compound.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a highly sensitive and selective approach for the quantification of this compound in plant extracts. Adherence to the described protocols for sample preparation and analysis will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results, which are essential for the quality control and further development of products containing Momordica charantia.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of cucurbitane triterpenoids from bitter melon drinks and determination of partition coefficients using vortex-assisted dispersive liquid-phase microextraction followed by UHPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Spectroscopic Characterization of Momordicoside P: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the spectroscopic characterization of Momordicoside P, a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) of significant interest for its potential pharmacological activities. This compound is isolated from Momordica charantia, a plant recognized for its diverse medicinal properties.[1][2] The structural elucidation of this complex natural product is heavily reliant on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
Overview of this compound
This compound belongs to the family of momordicosides, a class of triterpenoid glycosides that are major bioactive constituents of bitter melon (Momordica charantia).[3][4] The chemical formula for this compound is C₃₆H₅₈O₉.[1] The structural backbone is a cucurbitane-type triterpenoid, which undergoes various modifications, such as hydroxylation and glycosylation, during its biosynthesis to form the final molecule.[3]
Mass Spectrometry (MS) Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and exact molecular weight of this compound.[1] Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of non-volatile natural products like this compound, often coupled with a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap.[1][5]
Tandem MS (MS/MS) experiments provide valuable information about the structure by inducing fragmentation of the molecule. For triterpenoid glycosides, characteristic fragmentation patterns often involve the sequential loss of sugar moieties, aiding in the determination of the sugar chain and the structure of the aglycone.[1]
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₆H₅₈O₉ | [1] |
| CAS Number | 1011726-62-7 | [1] |
| Ionization Mode | ESI | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of complex natural products like this compound, providing detailed information about the carbon-hydrogen framework and stereochemistry.[1][5] While a specific, publicly available NMR dataset for this compound is not widely published, the following tables present representative ¹H and ¹³C NMR data for a similar cucurbitane triterpenoid glycoside from Momordica charantia.[1]
Table 2: Representative ¹H-NMR Data for a Cucurbitane Triterpenoid Glycoside (Similar to this compound)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Key Correlations |
| Anomeric Protons | 4.5-5.5 | d | Indicate sugar units and their linkage to the aglycone. |
| Olefinic Protons | 5.0-6.0 | m | Protons on carbon-carbon double bonds in the triterpenoid core. |
| Methyl Protons | 0.7-1.5 | s, d, t | Numerous methyl groups on the cucurbitane skeleton. |
Table 3: Representative ¹³C-NMR Data for a Cucurbitane Triterpenoid Glycoside (Similar to this compound)
| Carbon Type | Chemical Shift (δ) ppm |
| Carbonyl Carbons | 170-220 |
| Olefinic Carbons | 100-150 |
| Anomeric Carbons | 100-105 |
Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of this compound.
Sample Preparation
-
Isolation and Purification : this compound is typically isolated from the crude extract of Momordica charantia through a multi-step process involving solvent extraction, fractionation, and chromatographic purification.[2]
-
NMR Sample : Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CD₃OD, C₅D₅N, or DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.
-
MS Sample : Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile, often with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
Mass Spectrometry Protocol
-
Instrumentation : Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.[1]
-
Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan : Acquire full scan mass spectra in both positive and negative ion modes to identify the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.
-
Tandem MS (MS/MS) : Select the precursor ion corresponding to this compound and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns. Vary the collision energy to optimize the fragmentation.
NMR Spectroscopy Protocol
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
1D NMR :
-
¹H NMR : Acquire a standard proton spectrum to identify the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR : Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon atoms and their chemical shifts. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR :
-
COSY (Correlation Spectroscopy) : To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To determine the stereochemistry by identifying protons that are close in space.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
References
Developing a Validated Analytical Method for Momordicoside P: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing and validating an analytical method for the quantification of Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside of significant interest for its potential therapeutic properties.[1][2] Found in plants of the Momordica genus, such as bitter melon (Momordica charantia) and Luo Han Guo (Momordica grosvenorii), accurate and reliable quantification of this compound is essential for quality control, standardization of herbal products, and pharmacokinetic studies.[1][2][3]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for developing appropriate extraction and analytical methods.
| Property | Value |
| Molecular Formula | C₃₇H₆₀O₉ |
| Molecular Weight | 648.9 g/mol |
| CAS Number | 81348-84-7 |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4][5] |
| Purity (Typical) | ≥98% (HPLC) |
Extraction of this compound from Plant Material
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound.[6] Several techniques have been effectively employed for the extraction of momordicosides.
Comparative Summary of Extraction Methods
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Reported Yield of Total Momordicosides/Charantin |
| Hot Reflux Extraction | 50% Ethanol | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g dried material |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol in Water | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 50 | 45 min | 1:10 (g/mL) | Not specified for this compound, but efficient for total momordicosides.[6][7] |
| Microwave-Assisted Extraction | Methanol | 80 | 5 min hold | 1:100 (g/mL) | Not specified for this compound. |
| Ultrahigh-Pressure Extraction (UHPE) | 75% Ethanol | Room Temperature | 10 min | 1:20 (w/v) | High yield for total momordicosides. |
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol is recommended for its efficiency and effectiveness at moderate temperatures, which helps to minimize the degradation of thermolabile compounds.[3][6]
Objective: To extract this compound from dried Momordica fruit powder using ultrasonication.
Materials and Reagents:
-
Dried and finely powdered Momordica fruit (80-100 mesh)[7]
-
Centrifuge and centrifuge tubes[6]
-
Rotary evaporator[6]
-
Filter paper (e.g., Whatman No. 1)[6]
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica fruit.[6][7]
-
Extraction:
-
Filtration and Centrifugation:
-
Solvent Evaporation:
-
Storage: Store the final crude extract at -20°C for long-term preservation.[3][6]
Purification of this compound using Solid-Phase Extraction (SPE)
For cleaner samples and to reduce matrix effects, a solid-phase extraction (SPE) step is highly recommended prior to HPLC or UPLC-MS analysis.[1][7][8]
Experimental Protocol: C18 Reversed-Phase SPE
Objective: To purify and concentrate this compound from the crude extract.
Materials and Reagents:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)[8]
-
HPLC grade methanol, acetonitrile, and deionized water[8]
-
Crude this compound extract
-
SPE vacuum manifold[8]
Procedure:
-
Crude Extract Solution Preparation:
-
SPE Cartridge Conditioning:
-
SPE Cartridge Equilibration:
-
Immediately after conditioning, pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not dry out.[8]
-
-
Sample Loading:
-
Load the prepared crude extract solution onto the equilibrated cartridge at a slow, steady flow rate (approximately 1-2 drops per second).[8]
-
-
Washing:
-
Wash the cartridge with 5 mL of 30% methanol in water to elute highly polar impurities.[8]
-
-
Elution:
-
Elute the retained this compound with an appropriate volume of a stronger, less polar solvent, such as 80-100% methanol.
-
-
Final Preparation:
Validated Analytical Method for this compound Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of momordicosides.[9] For higher sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.[9]
Workflow for Method Development and Validation
Caption: Workflow for the analysis of this compound.
Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Instrumentation | Standard HPLC system with UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm i.d. x 250 mm, 5 µm)[10][11] |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (may contain 0.1% acetic acid or a buffer like potassium dihydrogen phosphate)[1][10][11] |
| Flow Rate | 0.5 - 1.0 mL/min[1][2] |
| Column Temperature | 25°C[2] |
| Detection Wavelength | 203 nm or 208 nm[1][2][10][11] |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC-UV Quantification
Objective: To quantify the concentration of this compound in the purified extract.
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Ensure the purified sample extract is dissolved in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
-
Calibration Curve:
-
Sample Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
-
Quantification:
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[5]
-
Method Validation Parameters
For a robust and reliable analytical method, validation is crucial. The following parameters should be assessed.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (RSD%) | Intra-day and Inter-day RSD < 10% |
| Accuracy (Recovery %) | 90-110% |
| Recovery (%) | Absolute recoveries > 90% |
Note: While specific validation data for this compound is not extensively published, the provided acceptance criteria are based on typical requirements for analytical method validation and data for related momordicosides.[10][12]
Stability and Storage of this compound
This compound, like other saponins, is susceptible to degradation under certain conditions.
Factors Affecting Stability
-
pH: Susceptible to hydrolysis of its glycosidic bonds under strong acidic and basic conditions. A slightly acidic to neutral pH (around 5.5 to 7.4) is generally better for stability.[13]
-
Temperature: Elevated temperatures can accelerate degradation.[13] It is recommended to avoid temperatures above 50-60°C during extraction and processing.[3][7]
-
Light: As many complex organic molecules are susceptible to photodegradation, protection from light is recommended.[4]
Recommended Storage Conditions
-
Solid Compound: Store as a solid in a desiccated environment at -20°C or -80°C for long-term stability.[7]
-
Stock Solutions: Prepare concentrated stock solutions in organic solvents like DMSO or ethanol and store in aliquots at -20°C or -80°C.[13]
-
Aqueous Solutions: It is best to prepare fresh aqueous solutions for experiments. If short-term storage is necessary, keep them at 4°C and protected from light.[7][13]
Signaling Pathway Diagram
While the direct signaling pathway of this compound is a subject of ongoing research, related compounds from Momordica charantia have been shown to influence metabolic pathways such as the AMPK signaling pathway.
Caption: Proposed influence of this compound on the AMPK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Isolation of High-Purity Momordicoside P for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Momordica charantia, commonly known as bitter melon, is a plant rich in phytochemicals with potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-tumor activities.[1] Among the most promising of these are the momordicosides, a class of cucurbitane-type triterpenoid (B12794562) saponins.[1] While extensive research exists for many momordicosides, specific information on "Momordicoside P" is limited in publicly available literature, suggesting it may be a novel, rare, or uncharacterized compound.[2] This document provides a comprehensive guide to the isolation of high-purity this compound from Momordica charantia, based on established methodologies for related compounds. Additionally, it outlines relevant bioassays for evaluating its biological activity.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from several key extraction methods used for momordicosides and related compounds from Momordica charantia.
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield of Total Momordicosides/Charantin | Reference |
| Hot Reflux Extraction | 50% Ethanol | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g dried material | [1] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol (B129727) in Water | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g | [1] |
| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 5 min | Not specified | Higher efficiency than UAE for several momordicosides | [1] |
| Ultrahigh-Pressure Extraction (UHPE) | 70% Ethanol | Not specified | 7 min | 45.3:1 (mL/g) | 3.270 g Rg1 equivalents/100 g dry weight | [1] |
| Soxhlet Extraction | 80% Methanol:Water | Sub-boiling | 120 min | 1:50 (w/v) | 1.17 mg/g (charantin) | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Momordica Charantia
This protocol details two effective methods for extracting this compound and other cucurbitane triterpenoids from dried and powdered Momordica charantia fruit.
A. Ultrasound-Assisted Extraction (UAE)
-
Objective: To extract this compound from dried Momordica charantia fruit powder using ultrasonication.
-
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
80% Methanol (Methanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks)
-
-
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.
-
Extraction:
-
Filtration and Centrifugation:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
For finer separation, centrifuge the filtrate at 4000 rpm for 15 minutes and collect the supernatant.[1]
-
-
Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to avoid thermal degradation of the compounds. Continue evaporation until a viscous crude extract is obtained.[1]
-
Storage: Store the final extract at -20°C for long-term preservation.[1]
-
B. Microwave-Assisted Extraction (MAE)
-
Objective: To rapidly extract this compound from dried Momordica charantia fruit powder using microwave irradiation.
-
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
Methanol (HPLC grade)
-
Microwave extraction system
-
Centrifuge and centrifuge tubes
-
Filter paper or appropriate centrifuge filters
-
-
Procedure:
-
Sample Preparation: Weigh 0.5 g of the powdered plant material and place it into a 100 mL MARSXpress plus vessel.[3]
-
Extraction:
-
Filtration and Centrifugation:
-
After the program is complete, allow the vessel to cool to room temperature.
-
Transfer the contents to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.[4]
-
Carefully collect the supernatant.
-
-
Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the extract at -20°C.
-
Protocol 2: Purification of this compound
The crude extract obtained from the above methods can be further purified using column chromatography to isolate this compound.
-
Objective: To isolate and purify this compound from the crude extract.
-
Materials and Reagents:
-
Crude Momordica charantia extract
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for mobile phase (e.g., n-hexane, chloroform (B151607), ethyl acetate, methanol)
-
Thin Layer Chromatography (TLC) plates
-
-
Procedure:
-
Fractionation:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[5]
-
-
Column Chromatography:
-
Further Purification:
-
Achieve further purification through repeated column chromatography on silica gel and Sephadex LH-20.[5]
-
For high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A Kromasil C18 column with a mobile phase of acetonitrile (B52724) and water (64:36) can be used, with detection at 203 nm.[5]
-
-
Protocol 3: Quantitative Determination of this compound
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the routine quantification of this compound.
-
Objective: To quantify the concentration of this compound in the purified fractions.
-
Instrumentation and Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.[3]
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard.[3]
-
Sample Analysis: Inject the filtered purified sample into the HPLC system under the same conditions.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Bioassays for Evaluating the Bioactivity of this compound
Based on the known activities of other momordicosides, the following bioassays are recommended to evaluate the therapeutic potential of the isolated high-purity this compound.
Anti-Diabetic Activity
-
α-Glucosidase Inhibition Assay: This assay evaluates the potential of this compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[6] Inhibition of this enzyme can delay glucose absorption.[6]
-
Glucose Uptake Assay (2-NBDG): This assay measures the effect of this compound on glucose uptake in cell lines such as 3T3-L1 adipocytes or L6 myotubes using the fluorescent glucose analog 2-NBDG.[7]
Anti-Inflammatory Activity
-
Nitric Oxide (NO) Inhibition Assay: This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[7]
Anti-Cancer Activity
-
MTT Cell Viability Assay: This assay assesses the effect of this compound on the viability of cancer cell lines.[7] It helps determine the concentration of the compound that inhibits cell growth by 50% (IC50).[8]
-
Annexin V-FITC/PI Apoptosis Assay: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound, providing insight into the mechanism of cell death.[7]
Signaling Pathway Analysis
Momordicosides have been shown to modulate key signaling pathways. Investigating these pathways can elucidate the mechanism of action of this compound.
-
AMP-activated protein kinase (AMPK) Pathway: Momordicosides are known activators of AMPK, a central regulator of cellular energy homeostasis.[9] Activation of this pathway is linked to anti-diabetic effects.[6]
-
Nuclear Factor-kappa B (NF-κB) Pathway: Momordicoside K has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8]
Caption: Putative signaling pathways modulated by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Momordicoside P Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Momordicoside P from Momordica charantia (bitter melon).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low Yield of this compound | Inefficient Extraction Method: Traditional methods like Soxhlet or maceration may be less effective.[1] | - Adopt Modern Techniques: Employ Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Ultrahigh-Pressure Extraction (UHPE) for higher yields and shorter extraction times.[1][2] UAE has been reported to be significantly more efficient than the Soxhlet method for related glycosides.[1] |
| Suboptimal Solvent System: The polarity of the solvent may not be ideal for this compound. | - Use Aqueous Organic Solvents: Mixtures of ethanol (B145695) or methanol (B129727) with water are highly effective.[1] Ethanol concentrations between 50% and 80% are often optimal.[1] An 80% methanol-water mixture has also been shown to be effective for charantin extraction.[1] | |
| Incorrect Extraction Parameters: Temperature, time, and solid-to-solvent ratio are not optimized. | - Optimize Key Parameters: Systematically adjust temperature (e.g., 46°C for UAE), time (e.g., 7 minutes for UHPE), and solid-to-solvent ratio (e.g., 1:26 w/v for UAE) to find the ideal conditions for your specific plant material.[2][3] | |
| Degradation of this compound: The compound may be degrading during the extraction process. | - Control Temperature: Avoid excessive heat (above 60°C) which can accelerate degradation.[4] Consider non-thermal methods like UAE or UHPE.[4] - Manage pH: this compound, as a glycoside, is susceptible to hydrolysis, particularly in acidic conditions.[4][5] If acidification is necessary, it must be carefully controlled.[4] - Protect from Light: Prolonged exposure to UV or ambient light can cause photodegradation.[4][5] | |
| Enzymatic Degradation: Endogenous enzymes in the plant material may be breaking down the target compound. | - Deactivate Enzymes: For fresh plant material, consider a blanching step before solvent extraction to inactivate endogenous enzymes.[4] | |
| Inconsistent Results | Variability in Plant Material: Differences in the source, maturity, and processing of the bitter melon. | - Standardize Plant Material: Use plant material from the same source and at a consistent maturity level for reproducible results.[1] Ensure the material is finely and uniformly powdered.[6][5] |
| Fluctuations in Experimental Conditions: Lack of precise control over extraction parameters. | - Maintain Strict Control: Carefully regulate temperature, time, and solvent concentrations for each experimental run.[1] | |
| Formation of Emulsions during Liquid-Liquid Extraction | Presence of Surfactant-like Compounds: High concentrations of phospholipids, fatty acids, or proteins in the crude extract.[7] | - Gentle Agitation: Swirl the separatory funnel gently instead of shaking vigorously to prevent emulsion formation.[7] - "Salting Out": Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and facilitate phase separation.[7] - Use an Alternative Technique: Consider Supported Liquid Extraction (SLE) for samples prone to emulsion formation.[7] |
| Poor Chromatographic Resolution (HPLC Analysis) | Suboptimal Mobile Phase: Incorrect solvent composition or pH. | - Optimize Mobile Phase: Adjust the solvent gradient and composition (e.g., acetonitrile-water mixtures are common).[8] Ensure the pH of the mobile phase is stable and appropriate for this compound.[4] |
| Inappropriate Column: The stationary phase may not be suitable. | - Use a C18 Column: A C18 column is commonly and effectively used for the analysis of momordicosides.[4][8] | |
| Matrix Effects: Interfering compounds in the crude extract are co-eluting with the analyte. | - Clean-Up the Sample: Use a Solid-Phase Extraction (SPE) step to remove interfering compounds before HPLC analysis.[4] | |
| Incorrect Detector Wavelength: The UV detector is not set to the optimal wavelength. | - Set Optimal Wavelength: Momordicosides are often detected at low UV wavelengths, typically around 203-210 nm.[4][8] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound extraction?
The most critical factors are the choice of extraction method, the solvent system (type and concentration), extraction temperature, extraction time, and the solid-to-solvent ratio.[1] The interplay between these parameters is also crucial for optimizing the yield.[1]
Q2: Which extraction method is generally the most effective for this compound?
Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Ultrahigh-Pressure Extraction (UHPE) are generally more efficient than conventional methods like heat reflux or Soxhlet extraction, offering higher yields in shorter timeframes.[1][2] For example, MAE can yield significantly higher total triterpenoid (B12794562) content than UAE.[2] UHPE is also noted for its high efficiency and rapidity.[1][3]
Q3: What is the recommended solvent for extracting this compound?
Aqueous organic solvents are highly recommended.[1] The addition of water to solvents like ethanol or methanol can enhance the swelling of plant material, increasing the contact surface area and improving extraction efficiency.[1] Studies have found that ethanol concentrations between 70% and 80% are often optimal.[1][3] An 80% methanol-water mixture has also been used effectively.[1][6]
Q4: How do temperature and time affect the extraction process?
Increasing the extraction temperature can improve the solubility and diffusion rate of this compound, potentially leading to a higher yield.[1] However, excessively high temperatures can cause thermal degradation of the compound.[1][4] Similarly, optimizing extraction time is a balance; it must be long enough for efficient extraction but short enough to prevent degradation and reduce energy consumption. For instance, optimal conditions for UHPE were found to be a short time of 7.0 minutes.[3]
Q5: How should I prepare the Momordica charantia fruit for extraction?
The fruit should be dried and then ground into a fine, uniform powder.[1][6][5] This increases the surface area available for solvent contact, leading to a more efficient extraction process.
Q6: What are the recommended storage conditions for this compound extracts and purified compounds?
To minimize degradation, crude or semi-purified extracts should be stored at low temperatures.[4] For short-term storage, 4°C is recommended, while freezing at -20°C or below is advisable for long-term preservation.[6][4] Purified this compound should be stored as a solid in a desiccated environment at -20°C or -80°C to ensure long-term stability.[4]
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield of this compound and related compounds. The following table summarizes quantitative data from various extraction techniques. Direct comparison can be challenging due to variations in plant material, solvent systems, and analytical methods across studies.[2]
| Extraction Technique | Key Parameters | Solvent | Yield/Result | Reference |
| Ultrasound-Assisted Extraction (UAE) | Temp: 46°C; Time: 120 min; Ratio: 1:26 w/v | 80% Methanol in Water | 3.18 mg/g of charantin | [6] |
| Microwave-Assisted Extraction (MAE) | Temp: 80°C; Time: 5 min; Power: 600 W | Methanol | Significantly higher total triterpenoid content than UAE | [2] |
| Ultrahigh-Pressure Extraction (UHPE) | Pressure: 423.1 MPa; Time: 7.0 min; Ratio: 45.3:1 mL/g | 70% Ethanol | 3.270 g Rg1 equivalents /100 g dry weight (Total Momordicosides) | [3] |
| Hot Reflux Extraction | Temp: 150°C; Time: 6 hours; Ratio: 1:10 g/mL | 50% Ethanol | 10.23 mg/50 g dried material (Total Momordicosides/Charantin) | [6] |
| Supercritical Fluid Extraction (SFE-CO2) | Pressure: 25.5 MPa; Temp: 42.5°C; Modifier: 180 mL Ethanol | Carbon Dioxide with Ethanol | Optimized for total momordicosides (specific yield not stated for this compound) | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from established methods for the extraction of momordicosides.[6]
-
Objective: To extract this compound from dried Momordica charantia fruit powder using ultrasonication.
-
Materials:
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Dried and finely powdered Momordica charantia fruit
-
80% Methanol (Methanol:Water, 80:20, v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge, filter paper, and standard laboratory glassware
-
Rotary evaporator
-
-
Procedure:
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.[6]
-
Extraction: Place the powder into a flask and add 260 mL of 80% methanol to achieve a solid-to-solvent ratio of 1:26 (w/v).[6]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 120 minutes at a controlled temperature of 46°C.[6]
-
Filtration: After sonication, filter the mixture to separate the extract from the solid residue.[6]
-
Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator at a temperature below 50°C to prevent thermal degradation.[6]
-
Storage: Store the final crude extract at -20°C for long-term preservation.[6]
-
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is based on methodologies designed for rapid extraction of triterpenoids from bitter melon.[2]
-
Objective: To rapidly extract this compound from dried Momordica charantia fruit powder using microwave irradiation.
-
Materials:
-
Dried and finely powdered Momordica charantia fruit
-
Methanol
-
Microwave digestion vessel and microwave extraction system
-
Centrifuge and standard laboratory glassware
-
-
Procedure:
-
Sample Preparation: Mix 0.5 g of bitter melon powder with 50 mL of methanol in a microwave digestion vessel.[2]
-
Microwave Irradiation: Ramp the temperature to 80°C over 5 minutes and hold for an additional 5 minutes, with the microwave power set at 600 W.[2]
-
Centrifugation: After the vessel has cooled, centrifuge the sample at 4000 rpm for 10 minutes.[2]
-
Collection: Collect the supernatant. The final volume can be adjusted to 50 mL with methanol for analysis.[2]
-
Storage: Store the extract at -20°C.
-
Visualizations
Caption: Comparative workflow for different this compound extraction methods.
Caption: Troubleshooting flowchart for low this compound extraction yield.
References
Technical Support Center: Purification of Polar Triterpenoid Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar triterpenoid (B12794562) glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of polar triterpenoid glycosides.
Extraction & Sample Preparation
Question: My crude extract containing polar triterpenoid glycosides is highly viscous and difficult to handle. What is the cause and how can I resolve this?
Answer: High viscosity in your extract is often due to the co-extraction of polysaccharides.[1] Here are several strategies to mitigate this issue:
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Pre-extraction with Less Polar Solvents: Before your main extraction, wash the plant material with solvents of lower polarity (e.g., hexane) to remove some of the interfering non-polar compounds.
-
Enzymatic Hydrolysis: You can use enzymes to break down the polysaccharides. However, this method requires careful optimization to avoid the degradation of your target triterpenoid glycosides.[1]
-
Precipitation: Use a suitable anti-solvent to selectively precipitate either the glycosides or the polysaccharides.[1]
-
Ultrafiltration: Employing ultrafiltration membranes can help in separating the high molecular weight polysaccharides from the smaller triterpenoid glycosides.[2]
Question: I am experiencing a low yield of triterpenoid glycosides from my plant material. What are the potential causes and how can I improve the yield?
Answer: Low recovery can stem from several factors, from the plant material itself to the extraction method employed.[1] Consider the following:
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Plant Material Variability: The content of triterpenoid glycosides can vary significantly based on the plant species, age, growing conditions, and time of harvest.[1]
-
Extraction Method Optimization: Traditional methods like maceration may not be the most efficient.[1] Consider modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to be more effective.[1][3]
-
Optimization of Extraction Parameters: The choice of solvent, solvent-to-material ratio, extraction time, and temperature are critical.[1] Response Surface Methodology (RSM) can be a valuable tool for optimizing these parameters to maximize your yield.[1] For instance, one study on Gomphrena celosioides found optimal UAE conditions to be an extraction time of 33.6 minutes, a temperature of 78.2°C, and a solvent/sample ratio of 26.1/1 mL/g.[1]
Chromatographic Purification
Question: I am observing poor separation and significant peak tailing of my polar triterpenoid glycosides on a silica (B1680970) gel column. What can I do to improve this?
Answer: Peak tailing and poor resolution are common challenges when purifying highly polar compounds like triterpenoid glycosides on silica gel due to their strong interaction with the stationary phase and structural similarities.[1] Here are some troubleshooting steps:
-
Solvent System Optimization: The mobile phase composition is crucial for good separation.[1] A common solvent system is a mixture of chloroform, methanol (B129727), and water.[1] Systematically adjust the proportions of these solvents to enhance resolution. The addition of a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the mobile phase can sometimes improve peak shape by suppressing ionization.[1]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other options like silver nitrate (B79036) impregnated silica gel for compounds with unsaturation.[4]
-
Dry Loading: Instead of loading your sample dissolved in a solvent, try a dry loading method. Dissolve your crude extract in a minimal amount of a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder to load onto the column.[1]
Question: My polar triterpenoid glycosides are either not eluting from my reversed-phase (C18) column or the recovery is very low. What is causing this and how can I fix it?
Answer: This issue is likely due to the strong hydrophobic interactions between the triterpenoid aglycone and the C18 stationary phase, or potential precipitation on the column.[1]
-
Check for Precipitation: Saponins (B1172615) might precipitate if the sample is loaded in a solvent that is too aqueous. Ensure your sample is fully dissolved in the initial mobile phase before injection.[1]
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Irreversible Adsorption: Highly hydrophobic triterpenoid glycosides can sometimes irreversibly adsorb to the stationary phase.[1]
-
Mobile Phase Optimization:
-
Gradient Elution: A gradient elution is generally preferred for separating complex mixtures of glycosides with varying polarities.[5]
-
Solvent Choice: Experiment with different solvent systems, such as acetonitrile-water or methanol-water, as their selectivities differ and can alter elution patterns.[6]
-
Additives: Adding a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[5]
-
-
Alternative Chromatography Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds that are poorly retained on reversed-phase columns.[6][7][8]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption.[9][10][11][12]
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Question: I am observing co-elution of structurally similar triterpenoid glycosides in my HPLC analysis. How can I improve the resolution?
Answer: Separating structurally similar saponins is a common challenge due to their very close polarities and structures.[6] Here are some strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient can significantly improve the separation of closely eluting compounds.[6]
-
Change the Stationary Phase: If a standard C18 column is not providing the desired resolution, consider switching to a different column chemistry, such as a phenyl-hexyl or a polar-endcapped column.[6] As mentioned before, HILIC can also be very effective.[6][8]
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Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of the thermal stability of your compounds.[5][6]
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Employ a Multi-Step Purification Strategy: A single chromatographic step is often insufficient for achieving high purity.[6] A common strategy is to use macroporous resin chromatography for initial enrichment, followed by preparative HPLC or HSCCC for final purification.[6]
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoid Glycosides from Centella asiatica [3]
| Extraction Method | Ethanol (B145695) (%) | Power (W) / Temp (°C) | Time (min) | Madecassoside (% w/w) | Asiaticoside (% w/w) | Madecassic Acid (% w/w) | Asiatic Acid (% w/w) |
| MAE | 80 | 100 W | 7.5 | 7.332 ± 0.386 | 4.560 ± 0.153 | 0.357 ± 0.013 | 0.209 ± 0.025 |
| UAE | 80 | 48 °C | 50 | 2.262 ± 0.046 | 1.325 ± 0.062 | 0.082 ± 0.009 | 0.052 ± 0.007 |
Table 2: Recovery of Triterpenoid Saponins from Radix Phytolaccae using HSCCC [12]
| Compound | Crude Extract (mg) | Purified Compound (mg) | Purity (%) |
| Esculentoside A | 150 | 46.3 | 96.7 |
| Esculentoside B | 150 | 21.8 | 99.2 |
| Esculentoside C | 150 | 7.3 | 96.5 |
| Esculentoside D | 150 | 13.6 | 97.8 |
Experimental Protocols
Protocol 1: General Extraction and SPE Cleanup of Triterpenoid Glycosides[13]
-
Sample Preparation:
-
Lyophilize fresh plant material and grind it into a fine powder.
-
Accurately weigh approximately 100 mg of the powdered material into a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of 80% methanol to the sample.
-
Vortex for 1 minute and sonicate for 30 minutes in a 40°C water bath.
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more on the pellet.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Reconstitute the dried extract in 1 mL of water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove highly polar impurities.
-
Elute the triterpenoid glycosides with 5 mL of methanol.
-
Evaporate the eluate to dryness.
-
Protocol 2: Macroporous Resin Chromatography for Enrichment[1][14]
-
Resin Pre-treatment:
-
Soak the macroporous resin (e.g., D101, AB-8) in ethanol for 24 hours to swell and remove any residual monomers.[1]
-
Wash thoroughly with deionized water until no ethanol is detected.
-
-
Column Packing and Equilibration:
-
Pack a glass column with the pre-treated resin.
-
Equilibrate the column by passing deionized water through it.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water and load it onto the column.
-
-
Washing:
-
Wash the column with deionized water to remove unretained impurities like sugars and salts.
-
-
Elution:
-
Elute the adsorbed triterpenoid glycosides with an appropriate concentration of ethanol (e.g., 75% ethanol).[13]
-
-
Solvent Removal:
-
Collect the eluate and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the enriched triterpenoid glycoside fraction.
-
Protocol 3: Preparative HPLC for Final Purification[1]
-
Sample Preparation:
-
Dissolve the enriched triterpenoid glycoside fraction in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run a gradient elution method, gradually increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.
-
-
Fraction Collection:
-
Use a fraction collector to collect the fractions corresponding to the peak of the target triterpenoid glycoside.[1]
-
-
Purity Analysis and Recovery:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified triterpenoid glycoside.[1]
-
Visualizations
Caption: A typical experimental workflow for the purification of polar triterpenoid glycosides.
Caption: A troubleshooting decision tree for common HPLC issues in polar triterpenoid glycoside purification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Green extraction optimization of triterpenoid glycoside-enriched extract from Centella asiatica (L.) Urban using response surface methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous separation of triterpenoid saponins and flavonoid glycosides from the roots of Glycyrrhiza uralensis Fisch by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
preventing the degradation of Momordicoside P during extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Momordicoside P during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in plants of the Momordica genus, such as bitter melon (Momordica charantia).[1][2] Its stability is crucial because degradation can lead to a loss of biological activity and the formation of unknown compounds, which can interfere with analysis and compromise the efficacy of derived products.[1]
Q2: What are the primary factors that lead to the degradation of this compound?
The main factors contributing to the degradation of this compound are:
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Temperature: High temperatures, especially above 60°C, can significantly accelerate degradation.[1]
-
pH: As a glycoside, this compound is susceptible to hydrolysis, particularly in acidic conditions which can cleave the sugar moieties from the triterpenoid backbone.[1] While more stable in neutral to slightly acidic conditions, strong alkaline conditions can also cause degradation.[3][4]
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Light: Prolonged exposure to UV or ambient light may lead to photodegradation.[1]
-
Enzymatic Activity: Endogenous enzymes within the plant material can degrade this compound if not properly inactivated during the initial stages of extraction.[1]
Q3: What are the recommended storage conditions for this compound extracts and purified compounds?
To ensure stability, the following storage conditions are recommended:
-
Crude or Semi-purified Extracts: For short-term use, store at 4°C. For long-term storage, freezing at -20°C or below is advisable.[1]
-
Purified this compound: Store as a solid in a desiccated environment at -20°C or -80°C. If in solution, use a non-reactive solvent like methanol (B129727) or DMSO, aliquot into smaller volumes to prevent repeated freeze-thaw cycles, and store at -80°C.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Final Extract.
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.[1] |
| Degradation During Extraction | Avoid excessive heat. If heat is necessary, minimize the duration. Consider non-thermal methods like ultrasonic or ultrahigh-pressure extraction to reduce thermal degradation.[1] |
| Enzymatic Degradation | For fresh plant material, consider a blanching step to deactivate endogenous enzymes before solvent extraction.[1] |
| Suboptimal Extraction Parameters | Optimize solvent type, solvent-to-solid ratio, extraction time, and temperature. Refer to the experimental protocols below for starting points. |
Issue 2: Inconsistent Quantification of this compound via HPLC.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation Prior to Injection | Keep extracted samples in an autosampler cooled to 4°C. Avoid leaving samples at room temperature for extended periods.[1] |
| Poor Chromatographic Resolution | Optimize the mobile phase composition and gradient. A C18 column is commonly used. Ensure the mobile phase pH is stable and appropriate.[1] |
| Matrix Effects in Crude Extracts | Employ a solid-phase extraction (SPE) clean-up step to remove interfering compounds before HPLC analysis.[1] |
| Suboptimal Detector Wavelength | Momordicosides are often detected at low UV wavelengths (e.g., 203-210 nm). Ensure the detector is set to the optimal wavelength for this compound.[1][2] |
Data Presentation
Table 1: Comparison of Extraction Methods for Momordicosides
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield of Total Momordicosides/Charantin | Reference |
| Hot Reflux Extraction | 50% Ethanol (B145695) | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g dried material | [5] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol in Water | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g | [5] |
| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 5 min hold | 1:100 (g/mL) | Not specified for this compound | [6] |
| Ultrahigh-Pressure Extraction (UHPE) | 70% Ethanol | Not specified | 7.0 min | 45.3:1 (mL/g) | 3.270 g Rg1 equivalents/100 g dry weight | [7] |
Table 2: HPLC-UV Parameters for this compound Quantification
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) | Kromasil C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile | Acetonitrile and Water (64:36, v/v) |
| Gradient | 30% B to 90% B over 25 minutes | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 25°C |
| Detection Wavelength | 208 nm | 203 nm |
| Injection Volume | 10 µL | 10 µL |
| Reference | [1] | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit (80-100 mesh).[1]
-
Extraction:
-
Place the powdered sample into a 250 mL flask.
-
Add 100 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath and sonicate at 40 kHz and 250 W for 45 minutes at a controlled temperature of 50°C.[1]
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue twice more with 100 mL of 80% ethanol each time.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[1]
-
-
Storage: Store the aqueous extract at 4°C for short-term use or at -20°C for long-term storage.[1]
Protocol 2: HPLC-UV Quantification of this compound
-
Sample Preparation: Dissolve the dried extract from Protocol 1 in methanol to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve with at least five concentrations.
-
Chromatographic Analysis:
-
Inject 10 µL of the sample and standard solutions into the HPLC system.
-
Run the analysis using the parameters outlined in Table 2 (Method 1).
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.[1]
Visualizations
Caption: Logical relationship between degradation factors and prevention strategies for this compound.
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: General degradation pathway of this compound via acid hydrolysis.
References
Troubleshooting Peak Tailing in Momordicoside P HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Momordicoside P. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address and resolve common issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than the leading edge.[1][2] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can negatively impact the accuracy of peak integration, leading to unreliable quantification of this compound.[2] It also reduces resolution between adjacent peaks and indicates potential issues with the analytical method's robustness.[2]
Q2: I'm observing peak tailing for this compound. What are the most likely causes?
A2: Peak tailing in the reverse-phase HPLC analysis of this compound, a triterpenoid (B12794562) saponin, can stem from several factors. The most common causes include:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual, un-capped silanol groups on the silica-based stationary phase of the HPLC column can interact with polar functional groups on the this compound molecule.[1][3][4] This is a frequent cause of tailing for compounds with polar moieties.
-
Mobile Phase pH Issues: If the mobile phase pH is not optimal, it can lead to undesirable interactions between this compound and the stationary phase, causing peak tailing.[1][2]
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to active sites that cause tailing.[2][3]
-
Column Overload: Injecting too concentrated a sample of this compound can saturate the stationary phase, resulting in peak distortion, including tailing.[2][3]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][3]
Q3: How can I troubleshoot and resolve peak tailing caused by secondary silanol interactions?
A3: To address peak tailing due to interactions with silanol groups, consider the following solutions:
-
Use an End-Capped Column: Employ a modern, high-quality, end-capped C18 or C8 column. End-capping chemically modifies the silica (B1680970) surface to minimize the number of accessible silanol groups.[1][2]
-
Mobile Phase Modification:
-
Lower the pH: For basic compounds, lowering the mobile phase pH (e.g., to 2-3) can protonate the silanol groups, reducing their interaction with the analyte.[2]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[4] However, this should be done cautiously as it can affect column longevity and detector performance.
-
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polar-embedded or polar-endcapped phase, might provide better peak shape for polar analytes like this compound.[2]
Q4: My this compound peak is tailing, and I suspect a mobile phase issue. What should I do?
A4: If you suspect the mobile phase is the culprit, follow these steps:
-
Ensure Proper Buffering: Use a buffer at an adequate concentration (typically 10-50 mM) to maintain a stable pH throughout the analysis.[2]
-
Optimize Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Try adjusting the percentage of the organic modifier by 5-10%.[2] Acetonitrile and methanol (B129727) are common choices for Momordicoside analysis.[5][6]
Q5: Could my sample preparation or injection be causing the peak tailing?
A5: Yes, sample-related issues can certainly lead to peak tailing. Here's what to check:
-
Sample Overload: If you suspect column overload, try diluting your sample or reducing the injection volume.[2] A good rule of thumb is to keep the injection volume at or below 5% of the column's volume.[2]
-
Injection Solvent: The solvent used to dissolve your this compound sample should ideally match the initial mobile phase composition.[2] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Sample Clean-up: For complex matrices like plant extracts, insufficient sample clean-up can lead to column contamination and subsequent peak tailing.[2] Consider using Solid Phase Extraction (SPE) for sample purification.[5][6]
Q6: What if the peak tailing is observed for all peaks in my chromatogram, not just this compound?
A6: If all peaks are tailing, this generally points to a problem at the beginning of the chromatographic system, before separation occurs.[7] Common causes include:
-
Blocked Column Frit: The inlet frit of the column may be partially blocked by particulate matter from the sample or mobile phase.[7]
-
Column Void: A void may have formed at the head of the column.
-
Extra-Column Dead Volume: Check for loose fittings, or excessively long or wide connecting tubing between the injector, column, and detector.[8]
Data Presentation: HPLC Parameters for Momordicoside Analysis
The following table summarizes typical starting parameters for the HPLC analysis of Momordicosides, which can be optimized to address peak shape issues.
| Parameter | Typical Conditions | Reference |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150-250 mm, 5 µm) | [5][6] |
| Mobile Phase | Acetonitrile and water or methanol and water, often with a buffer like potassium dihydrogen phosphate (B84403) or a modifier like acetic acid or formic acid.[5][6][9] | A common mobile phase for a related compound, momordicoside A, is a mixture of acetonitrile, methanol, and potassium dihydrogen phosphate buffer.[10][11] |
| Flow Rate | 0.5 - 1.0 mL/min | [5] |
| Detection | UV at 203-208 nm | [5][6] |
| Column Temperature | Ambient or controlled (e.g., 25-35 °C) | [5] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
If column contamination is suspected to be the cause of peak tailing, a thorough flushing procedure can be effective.
Objective: To remove strongly retained contaminants from the HPLC column.
Materials:
-
HPLC grade water
-
HPLC grade isopropanol (B130326)
-
HPLC grade hexane (B92381) (if compatible with your column and system)
-
HPLC system
Procedure:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column (connect the outlet to the pump and direct the new outlet to a waste container).
-
Flush the column with 20-30 column volumes of HPLC grade water.
-
Flush with 20-30 column volumes of isopropanol.
-
If analyzing very non-polar contaminants and your column is compatible, you can flush with hexane, followed by isopropanol to transition back to a reverse-phase compatible solvent.
-
Return the column to its normal flow direction.
-
Equilibrate the column with your mobile phase until a stable baseline is achieved.
Protocol 2: Mobile Phase Preparation and pH Adjustment
Proper mobile phase preparation is critical for reproducible results and good peak shape.
Objective: To prepare a well-buffered and degassed mobile phase at the desired pH.
Materials:
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer salts (e.g., potassium dihydrogen phosphate)
-
Acid or base for pH adjustment (e.g., phosphoric acid, potassium hydroxide)
-
pH meter
-
Filtration apparatus (0.45 µm or 0.22 µm filter)
-
Ultrasonic bath or vacuum degasser
Procedure:
-
Weigh the appropriate amount of buffer salt to achieve the desired molarity (e.g., for a 20 mM potassium dihydrogen phosphate buffer, dissolve 2.72 g in 1 L of HPLC grade water).
-
Dissolve the buffer salt completely in the aqueous portion of the mobile phase.
-
Calibrate the pH meter and carefully adjust the pH of the aqueous buffer solution using a suitable acid or base.
-
Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter to remove any particulates.
-
Measure the required volumes of the filtered aqueous buffer and the organic solvent(s) and mix them thoroughly.
-
Degas the final mobile phase mixture using an ultrasonic bath for 15-20 minutes or by vacuum degassing to prevent bubble formation in the HPLC system.
Mandatory Visualization
Below is a troubleshooting workflow for addressing peak tailing in this compound HPLC analysis, presented as a DOT language script.
A troubleshooting workflow for peak tailing in HPLC analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Momordicoside P Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Momordicoside P.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for this compound analysis?
A reverse-phase HPLC method using a C18 column is the most common starting point for the analysis of this compound and other cucurbitane-type triterpenoid (B12794562) glycosides.[1][2] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is typically recommended to achieve good separation.[1]
Q2: What is the optimal detection wavelength for this compound?
This compound and other related saponins (B1172615) lack strong chromophores, which can make UV detection challenging.[1][2] Detection is often performed at low UV wavelengths, typically between 203 nm and 208 nm, to achieve adequate sensitivity.[1][3] For higher sensitivity, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are recommended.[1][2]
Q3: How can I improve the resolution between this compound and other closely related saponins?
To enhance resolution, optimizing the mobile phase composition is key.[2] This can be achieved by:
-
Adjusting the organic solvent ratio: Modifying the acetonitrile or methanol (B129727) concentration in the mobile phase can significantly alter selectivity.[2][4]
-
Altering the mobile phase pH: Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, can suppress the ionization of residual silanol (B1196071) groups on the column, improving peak shape and resolution.[1][2]
-
Employing a shallower gradient: A less steep gradient profile around the elution time of this compound can provide better separation of closely eluting peaks.[1]
Q4: What is the effect of column temperature on the separation of this compound?
Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.[1][4] However, for some triterpenoids, higher temperatures may reduce resolution.[4] It is advisable to experiment with different temperatures (e.g., 20-35°C) to find the optimal condition for your specific separation.[4]
Q5: My this compound peak is showing significant tailing. What are the common causes and solutions?
Peak tailing is a common issue when analyzing polar compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase.[5] Key causes and their solutions include:
-
Secondary Silanol Interactions: Polar groups on this compound can interact with residual silanol groups on the silica-based C18 column.[5] Lowering the mobile phase pH to 2.5-3.5 with an acidic modifier like formic or phosphoric acid can suppress this interaction.[2]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[1] Try reducing the sample concentration or injection volume.[1]
-
Column Contamination: Strongly retained compounds on the column can interfere with peak shape. Flushing the column with a strong solvent, like isopropanol, can help.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups on the column.[1][5] | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to lower the pH to 2.5-3.5.[1][2] Use a high-purity, end-capped C18 column.[2] |
| Column overload.[1] | Reduce the sample concentration or injection volume.[1] | |
| Column contamination or degradation.[1][2] | Flush the column with a strong solvent. If the issue persists, replace the column.[1][2] | |
| Low Peak Resolution | Inadequate mobile phase strength.[1] | For reverse-phase HPLC, increase the aqueous portion of the mobile phase to increase retention and potentially improve separation.[1] |
| Suboptimal gradient program.[1] | Make the gradient shallower around the elution time of this compound.[1] | |
| Incorrect stationary phase. | While C18 is a good starting point, consider other stationary phases like C8 or Phenyl-Hexyl for different selectivity.[1] | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.[1] |
| Pump malfunction. | Check the pump for leaks and verify a consistent flow rate.[1] | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[4] |
Data Presentation: Mobile Phase Composition
The following tables summarize typical mobile phase compositions used for the analysis of this compound and related compounds.
Table 1: Isocratic Elution Methods
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Acetonitrile:Water (64:36, v/v) | Kromasil C18 (4.6 x 150 mm, 5 µm) | 1.0 | 203 | [6][7] |
| Acetonitrile:Methanol:50 mM KH2PO4 buffer (25:20:60, v/v/v) | C18 (4.6 x 250 mm, 5 µm) | 0.8 | 208 | [8] |
| Acetonitrile:Water (23:77) | Alltima C18 (4.6 x 250 mm, 5 µm) | 1.0 | 203 | [9] |
Table 2: Gradient Elution Methods
| Mobile Phase A | Mobile Phase B | Column | Flow Rate (mL/min) | Gradient Program | Detection Wavelength (nm) | Reference |
| 0.1% Formic acid in Water | Acetonitrile | C18 (4.6 x 250 mm, 5 µm) | 1.0 | 30% B to 90% B over 25 min | 208 | [3] |
| Water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | - | Not specified | MS Detection | [10] |
| 25 mM KH2PO4 (pH 3.0) | Acetonitrile | C18 | - | Start with 60:40 (A:B) | - | [5] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Analysis
This protocol provides a robust starting point for the HPLC analysis of this compound.
-
Mobile Phase Preparation (1 Liter):
-
Aqueous Component (Mobile Phase A): Prepare a 0.1% formic acid solution in HPLC-grade water. Filter through a 0.45 µm solvent filter.
-
Organic Component (Mobile Phase B): Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Gradient Program: Start with a linear gradient from 30% B to 90% B over 25 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 208 nm.[3]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample solvent) to check for system contamination.
-
Inject the prepared standard and sample solutions.
-
-
Post-Run:
-
After the analysis, flush the column with a high-organic mobile phase (e.g., 90% acetonitrile) to remove any strongly retained compounds.[5]
-
Visualizations
Caption: A workflow for optimizing HPLC parameters for this compound separation.
Caption: Key contributors to peak tailing in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of Momordicosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS analysis of momordicosides.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of momordicosides?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as a momordicoside, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] In the analysis of momordicosides from complex matrices like plasma, plant extracts, or formulated products, components such as phospholipids (B1166683), salts, pigments, and other metabolites can interfere with the ionization process in the mass spectrometer's source.[1][2]
Q2: How can I determine if my momordicoside analysis is being affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-column Infusion: A solution of the momordicoside standard is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. A dip or rise in the baseline signal at the retention time of the momordicoside indicates the presence of ion suppression or enhancement, respectively.[1][4]
-
Post-extraction Spike: The response of a momordicoside standard in a neat solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect.[1][2] A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]
Q3: What are the most common sources of matrix effects in momordicoside analysis?
A3: Common sources of matrix effects include:
-
Endogenous compounds: In biological samples like plasma, phospholipids and salts are major contributors to ion suppression.[1][2]
-
Exogenous compounds: In plant extracts, pigments, other saponins (B1172615), and phenolic compounds can interfere with the analysis.[1]
-
Sample preparation reagents: Buffers, salts, and detergents used during sample preparation can also cause matrix effects if not properly removed.[1]
-
Chromatographic conditions: Co-elution of any of the above matrix components with the momordicoside analyte is a primary cause of matrix effects.[2]
Q4: Can the choice of ionization technique influence matrix effects for momordicosides?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because it is more sensitive to changes in the droplet surface tension and charge competition caused by co-eluting compounds.[1] For triterpenoid (B12794562) saponins like momordicosides, ESI is commonly used due to their polarity and thermal lability, making the management of matrix effects critical.[1][5]
Troubleshooting Guides
Issue: Significant Ion Suppression or Enhancement Observed
This guide will help you troubleshoot and mitigate observed matrix effects in your momordicoside analysis.
Potential Cause & Solution:
-
Inadequate Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[2]
-
Recommended Action: Implement or optimize a sample preparation protocol. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and concentrating momordicosides.[2][6][7] Liquid-Liquid Extraction (LLE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods can also be effective.[2][8] For less complex matrices, simple dilution may be sufficient, but be mindful of the potential loss in sensitivity.[4]
-
-
Poor Chromatographic Separation: Co-elution of matrix components with your momordicoside analyte is a direct cause of ion suppression or enhancement.[2]
-
Recommended Action: Optimize your chromatographic conditions to better separate the analyte from matrix interferences.[2] This can be achieved by adjusting the mobile phase gradient, changing the flow rate, or using a different column chemistry (e.g., a different C18 phase or a pentafluorophenyl (PFP) column for alternative selectivity).
-
-
Inappropriate Calibration Strategy: If matrix effects cannot be eliminated, their impact can be compensated for during data analysis.
-
Recommended Action: The most reliable method is to use a stable isotope-labeled internal standard (SIL-IS) for your target momordicoside.[9] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[9] If a SIL-IS is unavailable, a structural analog can be used, though with potentially less accuracy.[9] Alternatively, preparing calibration standards in a blank matrix extract (matrix-matched calibration) can also compensate for matrix effects.[10][11]
-
Issue: Low or Inconsistent Analyte Recovery
Potential Cause & Solution:
-
Suboptimal Extraction/Elution Solvents in SPE: The choice of solvents is critical for retaining the analyte on the sorbent and then eluting it efficiently.
-
Recommended Action: Review and optimize the SPE protocol. Ensure the conditioning and equilibration steps are performed correctly to activate the sorbent.[6] The loading solvent should be weak enough to allow for strong retention of the momordicoside. The wash solvent should be strong enough to remove impurities without eluting the analyte. The elution solvent must be strong enough to fully recover the momordicoside from the sorbent.[6]
-
-
Analyte Breakthrough During Sample Loading: If the sample is loaded too quickly or the sorbent capacity is exceeded, the analyte may not be retained.
-
Recommended Action: Reduce the flow rate during sample loading (e.g., 1-2 drops per second).[6] If breakthrough persists, consider using an SPE cartridge with a larger sorbent bed mass.
-
-
Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to recover the entire analyte.
-
Recommended Action: Increase the strength or volume of the elution solvent. Experiment with different organic solvents (e.g., methanol (B129727) vs. acetonitrile) or add a modifier like a small amount of acid or base, depending on the momordicoside's properties.
-
Data Presentation
Table 1: Representative Matrix Effect and Recovery Data for Triterpenoid Saponins
This data, adapted from studies on compounds structurally related to momordicosides, can serve as a benchmark for your own experiments. A matrix factor close to 1 indicates minimal matrix effect, and high, consistent recovery is crucial for accurate quantification.[1]
| Sample Preparation Method | Matrix | Analyte Type | Matrix Factor (MF) | Recovery (%) | Reference |
| Protein Precipitation | Rat Plasma | Triterpenoid Saponin | 0.45 - 0.75 | 85 - 105 | Adapted from[1] |
| Liquid-Liquid Extraction | Rat Plasma | Triterpenoid Saponin | 0.80 - 1.10 | 70 - 95 | Adapted from[1] |
| Solid-Phase Extraction (SPE) | Rat Plasma | Triterpenoid Saponin | 0.95 - 1.15 | 90 - 105 | Adapted from[1] |
| QuEChERS | Plant Extract | Momordicoside | 0.85 - 1.20 | 80 - 110 | Representative |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Momordicoside Cleanup from Plant Extracts
This protocol is a general guideline for the cleanup of momordicosides from a crude plant extract using a C18 SPE cartridge.[6][12]
-
Materials and Reagents:
-
Procedure:
-
Conditioning: Place the C18 SPE cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge at a slow flow rate (1-2 drops per second). Do not allow the sorbent to dry.[6]
-
Equilibration: Immediately after conditioning, pass 5 mL of deionized water through the cartridge. Ensure a small amount of water remains on top of the sorbent to prevent it from drying.[6]
-
Sample Loading: Load the prepared crude extract solution (dissolved in a high aqueous content solvent) onto the equilibrated cartridge at a slow flow rate.[6]
-
Washing: Wash the cartridge with 5 mL of 30% methanol in water to remove polar impurities while retaining the momordicosides.[6][12]
-
Elution: Elute the purified momordicosides by passing 5 mL of 100% methanol through the cartridge.[12] Collect the eluate.
-
Final Preparation: Evaporate the methanol from the eluate using a gentle stream of nitrogen or a rotary evaporator. Reconstitute the dried residue in a known volume of a suitable solvent (e.g., initial mobile phase) for LC-MS analysis.[6]
-
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
This protocol provides a method to quantitatively assess the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike a known amount of momordicoside standard into the final analysis solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure. Spike the same amount of momordicoside standard as in Set A into the final extract.
-
Set C (Blank Matrix): Process a blank matrix sample through the entire sample preparation procedure without adding any standard.
-
-
Analysis: Analyze all three sets of samples by LC-MS under the same conditions.
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 8. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the Stability of Momordicoside P in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Momordicoside P in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound, a triterpenoid (B12794562) saponin, is primarily affected by pH, temperature, and light exposure.[1][2][3] As a glycoside, it is susceptible to hydrolysis of its glycosidic bonds, a reaction that is accelerated by both acidic and basic conditions, as well as elevated temperatures.[1][3] Prolonged exposure to light can also lead to photodegradation.[1][3]
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific data for this compound is limited, studies on analogous saponins (B1172615) suggest that a slightly acidic to neutral pH range, approximately pH 5.5 to 7.4, is generally optimal for stability in aqueous solutions.[2] It is highly recommended to use a buffer system to maintain a consistent pH during experiments.[2]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, this compound should be stored as a solid in a desiccated environment at -20°C or -80°C.[1] If a solution is necessary for long-term storage, it is best to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol (B145695) and store it at -20°C or -80°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.[1][2] For aqueous working solutions, fresh preparation is ideal. If short-term storage of aqueous solutions is required, they should be kept at 4°C and protected from light.[2]
Q4: Can I use antioxidants to improve the stability of this compound?
A4: Yes, while specific studies on this compound are not widely available, the inclusion of antioxidants may help mitigate oxidative degradation, which is a potential degradation pathway for triterpenoids.[2][3] The effectiveness of a particular antioxidant would need to be experimentally validated for your specific application.
Q5: How can I improve the aqueous solubility and stability of this compound simultaneously?
A5: Complexation with cyclodextrins is a promising strategy to enhance both the aqueous solubility and stability of poorly soluble compounds like this compound. Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic this compound molecule, shielding it from degradative conditions in the aqueous environment.[4][5][6]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
-
Possible Cause: this compound has limited solubility in purely aqueous solutions, especially at higher concentrations.[2]
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent such as DMSO or ethanol to create a high-concentration stock solution.[2]
-
Dilute into Aqueous Buffer: Dilute the stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid impacting your experiment.[2]
-
Gentle Warming and Sonication: If precipitation occurs upon dilution, gentle warming (e.g., to 37°C) and brief sonication may aid in redissolution.[2]
-
Issue 2: Loss of Biological Activity or Inconsistent Results Over Time
-
Possible Cause: Degradation of this compound in the solution due to improper storage conditions (pH, temperature, light exposure) or repeated freeze-thaw cycles.[1][2]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure stock solutions are stored at -20°C or -80°C and protected from light. Aqueous working solutions should be prepared fresh for each experiment.[1][2]
-
Control pH: Use a buffered solution within the optimal pH range of 5.5-7.4 to prevent acid or base-catalyzed hydrolysis.[2]
-
Aliquot Stock Solutions: Prepare single-use aliquots of your concentrated stock solution to avoid the detrimental effects of repeated freezing and thawing.[2]
-
Perform Stability Studies: Conduct a preliminary stability study under your experimental conditions to understand the degradation kinetics of this compound in your specific matrix.
-
Data Presentation
Table 1: Estimated Degradation of this compound Under Various Conditions
Disclaimer: The following data is estimated based on the known stability of other cucurbitane triterpenoid glycosides and should be used as a guideline for experimental design. Specific quantitative data for this compound is limited in the literature.[1]
| Temperature (°C) | Incubation Time (hours) | Estimated Degradation (%) |
| 4 | 24 | < 1% |
| 25 (Room Temp) | 24 | 5 - 10% |
| 40 | 24 | 15 - 25% |
| 60 | 4 | 20 - 30% |
| 80 | 2 | 40 - 50% |
| 100 | 1 | > 70% |
| pH | Incubation Time (hours) at 25°C | Estimated Degradation (%) | Primary Degradation Pathway |
| 3 | 12 | 25 - 40% | Acid Hydrolysis |
| 5 | 12 | 5 - 10% | |
| 7 (Neutral) | 12 | < 5% | |
| 9 | 12 | 10 - 15% | Base-catalyzed hydrolysis |
| Light Condition | Exposure Time (hours) | Estimated Degradation (%) |
| Ambient Lab Light | 24 | 5 - 15% |
| Direct Sunlight | 8 | 20 - 35% |
| UV Light (254 nm) | 4 | > 50% |
Experimental Protocols
Protocol 1: Kinetic Stability Study of this compound in Solution
This protocol outlines a method to determine the degradation kinetics of this compound under different pH and temperature conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol (B129727) or DMSO.
-
Preparation of Buffer Solutions: Prepare buffers at pH 3, 5, 7, and 9.
-
Sample Preparation:
-
Dilute the this compound stock solution with each buffer to a final concentration of 100 µg/mL.
-
For each pH, prepare multiple vials for each temperature to be tested (e.g., 4°C, 25°C, 40°C).
-
Protect all samples from light.
-
-
Incubation: Place the vials in the respective temperature-controlled environments.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial from each pH and temperature condition. Immediately quench any further degradation by freezing at -80°C.
-
HPLC Analysis:
-
Thaw the samples and analyze the concentration of this compound using a validated stability-indicating HPLC method (see Protocol 4).
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each condition.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Stabilization of this compound with Cyclodextrins
This protocol describes a method to prepare and evaluate this compound-cyclodextrin inclusion complexes.
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to improve the solubility and stability of hydrophobic compounds.[5]
-
Preparation of Inclusion Complex (Kneading Method):
-
Prepare a 1:1 molar ratio of this compound and HP-β-CD.
-
In a mortar, add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powders to form a thick paste.
-
Knead the paste for 60 minutes.
-
Dry the paste under vacuum at 40°C to obtain a solid powder.
-
-
Evaluation of Complex Formation:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FT-IR) spectroscopy, or X-ray Diffraction (XRD).
-
-
Stability Assessment:
-
Prepare aqueous solutions of both the this compound-HP-β-CD complex and uncomplexed this compound (as a control).
-
Subject these solutions to stress conditions (e.g., elevated temperature, acidic/basic pH) as described in Protocol 1.
-
Analyze the remaining this compound concentration at various time points using HPLC to compare the stability.
-
Protocol 3: Stabilization of this compound with Antioxidants
This protocol provides a framework for evaluating the ability of antioxidants to improve the stability of this compound in solution.
-
Selection of Antioxidant: Choose a water-soluble antioxidant such as ascorbic acid or a solvent-soluble antioxidant like butylated hydroxytoluene (BHT), depending on your solvent system.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable buffer (e.g., pH 7).
-
Prepare several sets of this solution, each containing a different concentration of the selected antioxidant (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Include a control sample with no antioxidant.
-
-
Induction of Oxidative Stress:
-
To accelerate degradation, a pro-oxidant such as a low concentration of hydrogen peroxide can be added, or the solutions can be exposed to air and light.
-
-
Incubation and Analysis:
-
Incubate the samples at a controlled temperature (e.g., 40°C).
-
At various time points, analyze the concentration of this compound using HPLC.
-
-
Evaluation: Compare the degradation rate of this compound in the presence of different concentrations of the antioxidant to the control to determine the stabilizing effect.
Protocol 4: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a general HPLC-UV method for the quantification of this compound, suitable for stability studies.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203-208 nm.[7]
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The specificity is critical for a stability-indicating method, ensuring that degradation products do not interfere with the quantification of the intact this compound. This is typically confirmed using forced degradation studies.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. mdpi.com [mdpi.com]
- 6. Preparation, stabilization, and bioefficacy of beta-cyclodextrin inclusion compounds of chloramidophos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Momordicosides in Complex Matrices
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the quantification of momordicosides in complex matrices. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of momordicosides in complex biological matrices?
A1: The most prevalent and recommended technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of momordicosides in complex samples like plasma.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is also widely used, particularly for routine quality control.[2]
Q2: What are the primary challenges when developing a bioanalytical method for momordicosides?
A2: The main challenges include:
-
Low Bioavailability: Momordicosides may exhibit low oral bioavailability, resulting in low plasma concentrations that necessitate a highly sensitive assay.[1]
-
Matrix Effects: Complex biological matrices contain endogenous components that can interfere with the ionization of momordicosides in the mass spectrometer, leading to ion suppression or enhancement and impacting accuracy.[1][3]
-
Sample Preparation: Efficiently extracting momordicosides while removing interfering substances is critical.[1]
-
Analyte Stability: The stability of momordicosides in biological matrices during collection, processing, and storage must be evaluated to ensure accurate results.[1]
-
Poor Peak Shape: Issues like peak tailing or fronting can occur due to secondary interactions with the column or an inappropriate injection solvent.[1]
Q3: How do I choose an appropriate internal standard (IS) for momordicoside analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the specific momordicoside being analyzed (e.g., ¹³C- or ²H-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS/MS analysis, thereby effectively compensating for matrix effects and other variations. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used.[1]
Q4: Which detection wavelength is recommended for HPLC-UV analysis of momordicosides?
A4: Many momordicosides lack a strong chromophore, making UV detection challenging. Detection is often performed at low UV wavelengths, typically between 203 nm and 208 nm.[4] For instance, a detection wavelength of 203 nm has been successfully used for the quantification of the aglycone of momordicoside L.[5] If sensitivity is an issue, consider using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[4]
Troubleshooting Guides
HPLC & HPLC-UV Method Development
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the column's silica (B1680970) backbone. | Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) group ionization.[1][4] |
| Column overload. | Dilute the sample or inject a smaller volume.[1] | |
| Inappropriate injection solvent. | The injection solvent should have a similar or weaker elution strength than the initial mobile phase.[1] | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure consistent timing and technique for all sample preparation steps. Consider automation.[1] |
| Instrument instability. | Check the stability of the LC pump flow rate and detector response by injecting a standard solution multiple times.[1] | |
| Improper internal standard use. | Ensure the internal standard is added to all samples, standards, and controls at the same concentration and at the beginning of the sample preparation process.[1] | |
| Low/No Analyte Signal or Poor Sensitivity | Inefficient ionization (for LC-MS). | Optimize mass spectrometry source parameters (e.g., capillary voltage, gas flow, temperature). Experiment with both positive and negative ionization modes.[1] |
| Incorrect MRM transitions (for LC-MS/MS). | Infuse a standard solution of the momordicoside to determine the optimal precursor and product ions and collision energy.[1] | |
| Poor extraction recovery. | Refer to the sample preparation section and consider alternative extraction methods.[1] | |
| Analyte degradation. | Investigate the stability of the momordicoside in the matrix at various process steps and ensure appropriate sample temperatures are maintained.[1] |
LC-MS/MS Method Development
| Problem | Potential Cause | Troubleshooting Steps |
| Significant Matrix Effects | Co-elution of matrix components (e.g., phospholipids, salts) with the analyte.[3] | 1. Improve Sample Preparation: Use more selective techniques like solid-phase extraction (SPE) to remove interferences.[6] 2. Optimize Chromatography: Modify the gradient or change the stationary phase to separate the analyte from matrix components. 3. Dilute the Sample: This can reduce the concentration of interfering compounds, but may compromise sensitivity.[7] 4. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[1] |
| Suboptimal MS source conditions. | Optimize source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of the target momordicoside.[3] | |
| Poor Calibration Curve | Incorrectly prepared standards. | Ensure calibration standards are prepared accurately and cover the expected concentration range.[1] |
| Analyte or IS instability. | Perform thorough stability assessments (freeze-thaw, bench-top, long-term storage).[1] | |
| Carryover | Contamination from a high-concentration sample. | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.[1] |
Data Presentation
Table 1: Comparison of Analytical Methods for Momordicoside Quantification
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC | Capillary Zone Electrophoresis |
| Principle | Chromatographic separation based on polarity.[2] | Chromatographic separation coupled with mass-based detection.[2] | Planar chromatographic separation.[2] | Separation based on electrophoretic mobility.[2] |
| Selectivity | Good.[2] | Excellent.[2] | Moderate to Good.[2] | Good.[2] |
| Sensitivity | Moderate.[2] | High.[2] | Moderate.[2] | Moderate.[2] |
| Instrumentation Cost | Moderate.[2] | High.[2] | Low to Moderate.[2] | Moderate.[2] |
| Analysis Time | ~20-30 min per sample.[2] | ~5-15 min per sample.[2] | High throughput.[2] | ~10-20 min per sample.[2] |
| Solvent Consumption | Moderate.[2] | Low.[2] | Low.[2] | Very Low.[2] |
Table 2: Representative Quantitative Data for Momordicosides in Momordica charantia
| Momordicoside | Plant Material | Extraction Method | Analytical Method | Concentration (mg/g of dry weight) | Reference |
| Aglycone of Momordicoside L | M. charantia from Shandong | - | HPLC | 0.211 | [5][8] |
| Aglycone of Momordicoside L | M. charantia from Henan | - | HPLC | 0.033 | [5][8] |
| Aglycone of Momordicoside L | M. charantia from Hebei | - | HPLC | 0.013 | [5][8] |
| Aglycone of Momordicoside L | M. charantia from Jiangxi | - | HPLC | 0.007 | [5][8] |
Note: The concentrations of individual momordicosides can vary significantly based on the plant cultivar, geographical origin, stage of maturation, and the extraction and analytical methods employed.[8]
Experimental Protocols
Protocol 1: Extraction of Momordicosides from Plant Material
This protocol outlines two effective methods for extracting momordicosides from dried and powdered plant material.
a) Ultrasonic-Assisted Extraction (UAE) [8]
-
Weigh 0.5 g of the powdered plant material and place it in a suitable flask.[8]
-
Add 40 mL of methanol (B129727) to the flask.[8]
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at 25°C.[8]
-
After sonication, transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.[8]
-
Collect the supernatant.[8]
-
Repeat the extraction process on the pellet four more times, collecting the supernatant each time.
-
Pool all the collected supernatants.
-
Concentrate the pooled extract under reduced pressure.
-
Adjust the final volume to a known volume (e.g., 40 mL) with methanol.
-
Filter the extract through a 0.45 µm syringe filter before analysis.[8]
b) Microwave-Assisted Extraction (MAE) [6][8]
-
Weigh 0.5 g of the powdered plant material and place it into a microwave digestion vessel.[6][8]
-
Add 50 mL of methanol to the vessel.[8]
-
Seal the vessel and place it in the microwave digestion system.
-
Set the microwave program to ramp to 80°C over 5 minutes and then hold at 80°C for 5 minutes, with the microwave power set at 600 W.[8]
-
After extraction, allow the vessel to cool and filter the contents.
-
The filtrate is ready for further purification or direct analysis after filtration through a 0.45 µm syringe filter.
Protocol 2: Quantitative Analysis by HPLC-UV
This method is suitable for the routine quantification of momordicosides.[8]
-
Instrumentation and Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the momordicoside standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.[8]
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard.[8]
-
Sample Analysis: Inject the filtered plant extract into the HPLC system under the same conditions.[8]
-
Quantification: Identify the peak corresponding to the momordicoside in the sample chromatogram based on the retention time of the standard. Calculate the concentration in the sample using the regression equation from the calibration curve.[8]
-
Protocol 3: Quantitative Analysis by UPLC-MS/MS
This method offers higher sensitivity and selectivity, ideal for complex matrices and low analyte concentrations.[8]
-
Procedure:
-
Standard and Sample Preparation: Prepare standard solutions and sample extracts as described in the HPLC-UV method.[8]
-
Analysis: Inject the standards and samples into the UPLC-MS/MS system.
-
Quantification: Perform quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode based on the optimized precursor-product ion transitions for the specific momordicoside. Create a calibration curve and calculate the concentration in the samples.[8]
-
Visualizations
Caption: General workflow for the extraction, purification, and analysis of momordicosides.
Caption: Logical troubleshooting workflow for momordicoside quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Anti-Diabetic Potential of Momordicoside P: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-diabetic activity of Momordicoside P against other alternatives, supported by experimental data and detailed protocols. This compound, a cucurbitane-type triterpenoid (B12794562) glycoside from Momordica charantia (bitter melon), is investigated for its potential as a novel therapeutic agent for type 2 diabetes.
This document synthesizes available data on the enzymatic inhibition of carbohydrate-digesting enzymes and the cellular mechanisms of glucose uptake, providing a framework for evaluating this compound's efficacy. While direct in vitro comparative studies on this compound are limited, this guide draws upon in vivo data and studies of closely related momordicosides to offer a comprehensive overview.
Quantitative Comparison of Bioactivity
To contextualize the anti-diabetic potential of this compound, this section presents quantitative data from various in vitro and in vivo studies. The tables below summarize the inhibitory effects on key digestive enzymes and the impact on metabolic parameters compared to established anti-diabetic agents.
Table 1: α-Glucosidase and α-Amylase Inhibition
| Compound/Extract | Target Enzyme | IC50 Value / % Inhibition | Reference Compound | IC50 Value |
| Momordicoside G | α-Amylase | 70.5% inhibition (0.86 mM) | Acarbose | - |
| Gentisic acid 5-O-β-d-xyloside | α-Glucosidase | 56.4% inhibition | Acarbose | - |
| Momordicoside A | α-Glucosidase | Moderate Inhibition (21.71% at 50 µM) | - | - |
| Momordicoside M | α-Glucosidase | Moderate Inhibition (18.63% at 50 µM) | - | - |
| M. charantia protein extract | α-Amylase | 0.261 - 0.267 mg/mL | Acarbose | 0.258 mg/mL[1] |
| M. charantia protein extract | α-Glucosidase | 0.292 - 0.298 mg/mL | Acarbose | 0.280 mg/mL[2] |
| Polypeptide-k (M. charantia) | α-Glucosidase | 79.18% inhibition (at 2 mg/mL) | - | - |
| Polypeptide-k (M. charantia) | α-Amylase | 35.58% inhibition (at 2 mg/mL) | - | - |
Note: The data for momordicosides G, A, and M, and gentisic acid 5-O-β-d-xyloside provide context for the potential activity of this compound. The protein extracts and polypeptide-k from M. charantia demonstrate potent inhibitory activity comparable to Acarbose.
Table 2: In Vivo Metabolic Parameters - this compound vs. Metformin (B114582)
An in vivo study in db/db mice, a genetic model for type 2 diabetes, provides a direct comparison of the effects of this compound and Metformin on key metabolic parameters over a 4-week period.
| Parameter | This compound (50 mg/kg) | Metformin (150 mg/kg) |
| Fasting Blood Glucose | ↓ 35.1%[3][4] | ↓ 29.4%[3][4] |
| Plasma Insulin (B600854) | ↓ 38.5%[3][4] | ↓ 31.2%[3][4] |
| Total Cholesterol (TC) | ↓ 21.3%[3][4] | ↓ 15.7%[3][4] |
| Triglycerides (TG) | ↓ 28.6%[3][4] | ↓ 22.4%[3][4] |
| AMPKα Phosphorylation (Liver) | ↑ Significantly[3][4] | ↑ Significantly[3][4] |
These in vivo findings suggest that this compound exhibits potent anti-hyperglycemic and lipid-lowering effects, comparable or even superior to metformin at the tested dosages, and that its mechanism involves the activation of the AMPK signaling pathway.
Signaling Pathways and Mechanisms of Action
This compound and related compounds are believed to exert their anti-diabetic effects through the modulation of key signaling pathways that regulate glucose metabolism.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK in skeletal muscle and liver leads to increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis. Studies on various momordicosides have shown that they activate AMPK, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into cells. This activation appears to be a key mechanism for the anti-diabetic effects of this compound.[3][4]
Caption: this compound activates AMPK, promoting GLUT4 translocation and glucose uptake.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is the primary signaling cascade activated by insulin to stimulate glucose uptake. Interestingly, studies on other momordicosides have indicated that their stimulatory effect on GLUT4 translocation is independent of the PI3K/Akt pathway. This suggests that this compound may offer a therapeutic advantage by bypassing potential insulin resistance points in this pathway. However, some research on Momordica charantia extracts containing this compound has shown activation of the PI3K/Akt pathway in other contexts, such as anti-aging, indicating the need for further specific investigation into its role in glucose metabolism.
Caption: Insulin-mediated glucose uptake via the PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate the replication and validation of findings.
α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (this compound)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound and Acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (or control), and 20 µL of α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
α-Amylase Inhibition Assay
This assay measures the inhibition of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution
-
Phosphate buffer (pH 6.9)
-
Test compound (this compound)
-
Acarbose (positive control)
-
Dinitrosalicylic acid (DNS) reagent
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound and Acarbose.
-
Mix the test compound/control with the starch solution in a tube.
-
Add the α-amylase solution to initiate the reaction.
-
Incubate the mixture at 37°C for a defined period.
-
Add DNS reagent to stop the reaction and develop color.
-
Boil the mixture, then cool and measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Glucose Uptake Assay in C2C12 Myotubes
This assay quantifies the uptake of glucose into skeletal muscle cells, a critical process for maintaining glucose homeostasis.
Materials:
-
Differentiated C2C12 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Test compound (this compound)
-
Insulin or Metformin (positive controls)
-
Phloretin (inhibitor of glucose transport)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed and differentiate C2C12 myoblasts into myotubes.
-
Starve the myotubes in serum-free medium.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with the test compound or controls.
-
Add the radiolabeled or fluorescent glucose analog and incubate.
-
Stop the uptake by washing with ice-cold KRH buffer containing phloretin.
-
Lyse the cells and measure the radioactivity or fluorescence.
-
Normalize the glucose uptake to the protein concentration.
GLUT4 Translocation Assay in C2C12 Myotubes
This assay visualizes and quantifies the movement of GLUT4 transporters from intracellular vesicles to the plasma membrane, a key step in insulin-stimulated glucose uptake.
Materials:
-
Differentiated C2C12 myotubes
-
Test compound (this compound)
-
Insulin (positive control)
-
Primary antibody against GLUT4
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Grow and differentiate C2C12 myoblasts on coverslips.
-
Starve the myotubes and then treat with the test compound or insulin.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with the primary anti-GLUT4 antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips and visualize using a confocal microscope.
-
Quantify the fluorescence intensity at the plasma membrane.
Caption: Experimental workflow for the GLUT4 translocation assay.
Conclusion
The available evidence suggests that this compound is a promising candidate for further investigation as an anti-diabetic agent. In vivo data indicates potent glucose- and lipid-lowering effects, comparable to metformin, and mechanistic studies on related compounds point towards the activation of the AMPK signaling pathway as a key mode of action. This is particularly noteworthy as it may function independently of the insulin-PI3K/Akt pathway, offering a potential therapeutic avenue for insulin-resistant states.
Further direct in vitro comparative studies are warranted to precisely quantify the efficacy of this compound against established anti-diabetic drugs. Specifically, determining the IC50 value for α-glucosidase inhibition and conducting head-to-head comparisons of glucose uptake and GLUT4 translocation in C2C12 cells will be crucial for elucidating its full therapeutic potential. The detailed protocols and comparative data presented in this guide provide a solid foundation for such future research endeavors.
References
A Comparative Analysis of Momordicoside P and Its Analogs for Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside from Momordica charantia (bitter melon), belongs to a class of compounds that have garnered significant interest for their potential therapeutic applications, particularly in the realms of metabolic and inflammatory diseases. While specific biological data for this compound remains limited in publicly accessible scientific literature, a comparative analysis of its structurally related analogs provides valuable insights into its potential pharmacological effects.[1] This guide presents a comprehensive comparison of the biological activities of various momordicosides, supported by available experimental data, to assist researchers in drug discovery and development.
Comparative Biological Activities
The therapeutic potential of momordicosides has been primarily investigated in the contexts of anti-diabetic, anti-inflammatory, and anti-cancer activities. The following tables summarize the available quantitative data for various momordicosides, offering a basis for understanding the potential structure-activity relationships within this class of compounds.
Anti-Diabetic and Hypoglycemic Activities
Momordicosides are recognized for their potential to manage hyperglycemia, primarily through the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and the modulation of cellular energy homeostasis via the AMP-activated protein kinase (AMPK) pathway.[2][3]
| Parameter | This compound (or related Momordicosides) | Other Momordicosides | Reference Compound | Source |
| Blood Glucose Reduction | Cucurbitane-type triterpenoids (5β,19-epoxy-3β,25-dihydroxycucurbita-6,23(E)-diene and 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al) at 400 mg/kg showed hypoglycemic effects in diabetic mice. | Momordicoside S (100 mg/kg) and Momordicoside T (10 mg/kg) showed significantly higher glucose clearance than AICAR (an AMPK agonist) in vivo. | Charantin at 50 mg/kg reduced blood sugar levels by 42% in fasting rabbits. | [2][4] |
| α-Glucosidase Inhibition | Momordicoside A and M exhibited moderate inhibitory effects at 50 μM. | Momordicoside I showed 35.1% inhibition at 1.33 mM. Other momordicosides have IC50 values ranging from 10 to >200 μM. | Acarbose (positive control) has an IC50 of 87.65 ± 6.51 µM. | [3][4][5] |
| AMPK Activation | Momordicosides Q, R, S, T, and U have been shown to activate AMPK. | Karaviloside XI and Momordicoside S were among the most active in enhancing GLUT4 translocation via AMPK phosphorylation, with effects starting at 0.1 nM. | AICAR is a commonly used positive control for AMPK activation. | [4][6] |
Anti-inflammatory Activity
Several momordicosides have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.[2][7]
| Parameter | This compound (or related Momordicosides) | Other Momordicosides | Reference Compound | Source |
| Inhibition of Pro-inflammatory Cytokines (in LPS-stimulated BMDCs) | Data for specific momordicosides are available. | IL-6 Inhibition: IC50 values of 0.028–1.962 μM. IL-12 p40 Inhibition: IC50 values of 0.012–1.360 μM. TNF-α Inhibition: IC50 values of 0.033–4.357 μM. | SB203580 (p38 MAPK inhibitor) showed IC50 values of 5.000 μM (IL-6), 3.500 μM (IL-12 p40), and 7.200 μM (TNF-α). | [8] |
| Nitric Oxide (NO) Production Inhibition | Cucurbitane-type triterpenoids from M. charantia reduced NO production with IC50 values of 11.3–29.1 μM. | Momordicine I exhibited anti-inflammatory effects by reducing LPS-induced iNOS expression at sublethal concentrations (1-10 µM). | Dexamethasone is a common positive control. | [8][9] |
Anticancer Activity
The anticancer potential of momordicosides is an emerging area of research, with studies suggesting mechanisms involving the induction of apoptosis and modulation of cell survival pathways.
| Parameter | This compound (or related Momordicosides) | Other Momordicosides | Reference Compound | Source |
| Cytotoxicity (IC50) | Data for this compound is not readily available. | Momordicine I: 7.0 µg/mL (Cal27), 6.5 µg/mL (JHU029), 17.0 µg/mL (JHU022) in human head and neck cancer cell lines after 48h. | Cisplatin is a common positive control in cancer cell line studies. | [10] |
Key Signaling Pathways
The biological activities of momordicosides are mediated through the modulation of critical signaling pathways. The following diagrams illustrate the primary mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro bioassays.
In Vitro α-Glucosidase Inhibitory Assay
This spectrophotometric assay assesses the ability of a compound to inhibit α-glucosidase activity.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (momordicosides)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
-
-
Procedure:
-
Prepare an α-glucosidase solution and a pNPG solution in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations and the α-glucosidase solution. Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution.
-
After a further incubation period at 37°C, stop the reaction by adding Na₂CO₃.
-
Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzymatic activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[3][11]
-
In Vitro AMPK Activation Assay (Western Blot)
This method determines the activation of AMPK by measuring its phosphorylation.
-
Materials:
-
Cell line (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
Test compounds (momordicosides)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (phospho-AMPKα, total AMPKα)
-
HRP-conjugated secondary antibody
-
ECL detection system
-
-
Procedure:
-
Culture cells and treat with varying concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities to determine the ratio of p-AMPK to total AMPK. An increase in this ratio indicates AMPK activation.[7][12][13]
-
In Vitro Anti-Inflammatory Assay (NF-κB Activity)
This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation.
-
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS)
-
Test compounds (momordicosides)
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for pro-inflammatory cytokine measurement)
-
-
Procedure:
-
Culture cells and pre-treat with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Measure nitric oxide (NO) production in the culture medium using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA kits.
-
Calculate the inhibitory effect of the compounds on the production of inflammatory markers relative to the LPS-stimulated control group.[2]
-
Conclusion
While specific quantitative data on the biological activities of this compound are not yet widely available, the extensive research on its structural analogs provides a strong foundation for predicting its therapeutic potential. The available evidence suggests that momordicosides, as a class, are potent modulators of key signaling pathways involved in metabolic and inflammatory processes, primarily through the activation of AMPK and inhibition of NF-κB. For researchers and drug development professionals, these compounds represent promising leads for the development of novel therapeutics. Further direct comparative studies of purified this compound are warranted to fully elucidate its specific bioactivities and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]
- 5. Synergistic effects of Momordica charantia, Nigella sativa, and Anethum graveolens on metabolic syndrome targets: In vitro enzyme inhibition and in silico analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Momordicoside P versus metformin: a comparative efficacy study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Momordicoside P, a natural cucurbitane triterpenoid (B12794562) from Momordica charantia (bitter melon), and metformin (B114582), the first-line pharmacotherapy for type 2 diabetes. The comparison is based on available in vivo experimental data and an analysis of their respective molecular mechanisms of action.
Quantitative Comparison of In Vivo Efficacy
A head-to-head study utilizing a db/db mouse model of type 2 diabetes provides the most direct comparative data on the in vivo efficacy of this compound and metformin. The following table summarizes the key findings from this research.[1]
| Parameter | This compound (50 mg/kg) | Metformin (150 mg/kg) | Animal Model | Study Duration |
| Fasting Blood Glucose | ↓ 35.1% | ↓ 29.4% | db/db mice | 4 weeks |
| Plasma Insulin (B600854) | ↓ 38.5% | ↓ 31.2% | db/db mice | 4 weeks |
| Total Cholesterol (TC) | ↓ 21.3% | ↓ 15.7% | db/db mice | 4 weeks |
| Triglycerides (TG) | ↓ 28.6% | ↓ 22.4% | db/db mice | 4 weeks |
| AMPKα Phosphorylation (Liver) | ↑ Significantly | ↑ Significantly | db/db mice | 4 weeks |
Mechanisms of Action: A Comparative Overview
Both this compound and metformin exert their metabolic benefits primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. However, their upstream activation mechanisms differ, leading to potentially distinct downstream effects.
Metformin 's primary mode of action involves the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status is a key signal for the activation of AMPK.[2]
This compound , and other related triterpenoids from Momordica charantia, are believed to activate AMPK through a different upstream kinase, the Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[3][4] This activation appears to be independent of cellular energy status (i.e., the AMP:ATP ratio).[3][4]
Figure 1. Comparative Signaling Pathways of this compound and Metformin.
Activated AMPK subsequently phosphorylates and inactivates key enzymes involved in anabolic processes, such as acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[2] It also inhibits the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes.[5] Concurrently, AMPK activation stimulates catabolic pathways, including fatty acid oxidation and glucose uptake in peripheral tissues, while suppressing hepatic gluconeogenesis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative efficacy study.
Animal Model and Treatment
-
Animal Model: Male C57BL/KsJ-db/db mice, a genetic model of type 2 diabetes, and their lean littermates (db/m) are used.[1]
-
Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water for one week before the experiment.[1]
-
Grouping and Administration: The db/db mice are randomly assigned to three groups: a model control group, a this compound-treated group (50 mg/kg/day), and a metformin-treated group (150 mg/kg/day). The compounds are administered orally via gavage for four consecutive weeks.[1]
Biochemical Analysis
-
Fasting Blood Glucose: Blood glucose levels are measured weekly from tail vein blood samples using a standard glucometer after a period of fasting.[1]
-
Plasma Insulin: Plasma insulin concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for mouse insulin (e.g., Crystal Chem, ALPCO, Abcam, or LINCO).[3][4][6] These kits typically involve a sandwich ELISA format where insulin in the plasma is captured by a monoclonal antibody coated on a microplate, followed by detection with a biotinylated polyclonal antibody and a streptavidin-HRP conjugate.
-
Total Cholesterol (TC) and Triglycerides (TG): Plasma levels of total cholesterol and triglycerides are measured using colorimetric assay kits (e.g., from Abcam, Cell Biolabs, or RayBiotech).[7][8][9][10] These assays are typically based on enzymatic reactions that produce a colored product, the absorbance of which is proportional to the concentration of the analyte.
Western Blot Analysis for AMPKα Phosphorylation
Figure 2. Experimental Workflow for Western Blot Analysis.
-
Protein Extraction: Liver tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). It is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα Thr172) and for total AMPKα. Commercially available and validated antibodies are recommended (e.g., from Cell Signaling Technology, Thermo Fisher Scientific, or Affinity Biosciences).[11][12][13]
-
Detection: After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of p-AMPKα to total AMPKα is calculated to determine the level of AMPK activation.
Conclusion and Future Directions
The available in vivo data suggests that this compound, at a lower dose, exhibits comparable or even slightly more potent effects on improving glycemic control and lipid profiles in a diabetic mouse model than metformin. Both compounds effectively activate hepatic AMPK, a key mechanism underlying their therapeutic benefits.
For drug development professionals, this compound represents a promising natural product lead for the development of novel oral hypoglycemic agents. Its distinct upstream mechanism of AMPK activation via CaMKKβ may offer a therapeutic advantage or a different side-effect profile compared to metformin.
Future research should focus on:
-
Direct, head-to-head in vitro comparative studies to elucidate the relative potencies of this compound and metformin on glucose uptake and AMPK activation in various cell lines (e.g., hepatocytes, myotubes, adipocytes).
-
Quantitative analysis of the downstream effects of both compounds on key metabolic enzymes and transcription factors to further delineate their mechanisms of action.
-
Pharmacokinetic and toxicological studies of this compound to assess its drug-like properties and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Insulin ELISA Kits, Ultra Sensitive Assay | Crystal Chem [crystalchem.com]
- 4. alpco.com [alpco.com]
- 5. benchchem.com [benchchem.com]
- 6. diacomp.org [diacomp.org]
- 7. Mouse Total cholesterol ELISA Kit (ab285242) | Abcam [abcam.com]
- 8. assaygenie.jp [assaygenie.jp]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Phospho-AMPK alpha-1,2 (Thr172) Polyclonal Antibody (PA5-17831) [thermofisher.com]
- 12. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-AMPK alpha (Thr172) Antibody | Affinity Biosciences [affbiotech.com]
Comparative Analysis of the Anti-inflammatory Effects of Momordicoside P and Related Compounds
This guide provides a comprehensive comparison of the anti-inflammatory properties of Momordicoside P and other bioactive compounds derived from Momordica charantia (bitter melon). The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of current experimental data and mechanistic insights. While direct in vivo efficacy studies on this compound are limited, this guide leverages data from closely related momordicosides and whole extracts to infer its potential therapeutic effects and benchmark it against alternatives.[1]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of various momordicosides has been evaluated through their ability to inhibit key inflammatory mediators. The following table summarizes the available quantitative data, primarily focusing on the inhibition of pro-inflammatory cytokines. It is important to note that direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.[2]
| Compound | Bioactivity | Assay | IC50 (µM) | Reference |
| Momordicoside G | Anti-inflammatory | Inhibition of IL-6 production in LPS-stimulated BMDCs | 10.8 | [2] |
| Momordicoside F2 | Anti-inflammatory | Inhibition of TNF-α production in LPS-stimulated BMDCs | 9.7 | [2] |
| Momordicoside K | Anti-inflammatory | Inhibition of NF-κB activation | - | [3] |
| Momordicoside L | Anti-inflammatory | Down-regulation of IL-6, TNF-α, and COX-2 mRNA expression in LPS-treated cells | - | [4] |
| Momordicine I | Anti-inflammatory | Inhibition of TLR4/MyD88/NF-κB signaling pathway, reducing iNOS, TNF-α, and IL-6 expression | - | [5] |
| Karaviloside VI | Anti-inflammatory | Down-regulation of IL-6 and COX-2 mRNA expression in LPS-treated cells | - | [4] |
| Mogrosides | Anti-inflammatory | Down-regulation of iNOS, COX-2, and IL-6 expression in LPS-induced murine macrophages | - | [6] |
BMDCs: Bone Marrow-Derived Dendritic Cells; LPS: Lipopolysaccharide; IL: Interleukin; TNF: Tumor Necrosis Factor; COX-2: Cyclooxygenase-2; iNOS: Inducible Nitric Oxide Synthase. A '-' indicates that a specific IC50 value was not provided in the cited literature, although inhibitory activity was reported.
Experimental Protocols
The validation of the anti-inflammatory effects of momordicosides and related compounds involves a range of in vitro and in vivo experimental models.
In Vitro Assays:
-
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived dendritic cells (BMDCs) are commonly used.[2][6][7]
-
Protocol: Cells are stimulated with LPS, a potent inflammatory agent, in the presence or absence of the test compound (e.g., this compound).[6][7]
-
Endpoints: The production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using methods like the Griess assay (for NO) and ELISA (for cytokines). The expression of inflammatory genes and proteins (e.g., iNOS, COX-2) is measured by RT-PCR and Western blotting, respectively.[4][6][7]
-
-
NF-κB Reporter Assay:
-
Objective: To measure the transcriptional activity of NF-κB, a key regulator of the inflammatory response.[3]
-
Protocol: Cells (e.g., HEK293T) are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid. The transfected cells are then treated with an inflammatory stimulus (e.g., TNF-α or LPS) with or without the test compound.[3]
-
Measurement: Cell lysates are assayed for luciferase activity to determine the extent of NF-κB activation.[3]
-
In Vivo Models:
-
Carrageenan-Induced Paw Edema:
-
Animal Model: Typically performed in rats or mice.
-
Protocol: An injection of carrageenan into the paw induces an acute inflammatory response characterized by edema. The test compound is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection.[8]
-
Measurement: The volume or thickness of the paw is measured at various time points to quantify the anti-inflammatory effect of the compound.[1]
-
-
12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema:
-
Animal Model: Commonly uses mice.
-
Protocol: TPA is applied to the ear to induce inflammation and edema. The test compound is administered either topically or systemically.
-
Measurement: Ear thickness and weight are measured to quantify the degree of edema and inflammation.[1]
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of momordicosides are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway .[1][3]
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[4][6] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Bioactive compounds from Momordica charantia, including various momordicosides, have been shown to inhibit this pathway, thereby suppressing the inflammatory cascade.[3][5][9]
Comparative Mechanisms of Action
While inhibition of the NF-κB pathway appears to be a common mechanism for many momordicosides, other signaling pathways may also be involved, contributing to a multi-targeted anti-inflammatory effect.
-
This compound (and related compounds): The primary proposed mechanism is the inhibition of the NF-κB signaling pathway.[1][3]
-
Other Momordicosides (e.g., K, Q, R, S, T): In addition to NF-κB inhibition, some momordicosides have been shown to activate the AMP-activated protein kinase (AMPK) pathway.[2][3] AMPK activation can have indirect anti-inflammatory effects by modulating cellular energy homeostasis.
-
Momordicine I: This compound has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway and may also modulate the Nrf2 pathway, which is involved in the antioxidant response and can counteract inflammation.[5]
-
General Momordica charantia Extracts: Extracts of bitter melon have been reported to modulate other pathways as well, including the MAPK signaling pathway (JNK, p38, and ERK1/2), which is also involved in the inflammatory response.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory, Antidiabetic Properties and In Silico Modeling of Cucurbitane-Type Triterpene Glycosides from Fruits of an Indian Cultivar of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Frontiers | Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases [frontiersin.org]
Cross-Validation of HPLC and UPLC-MS/MS Methods for the Quantification of Momordicoside P: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds like Momordicoside P is essential for quality control, pharmacokinetic studies, and the standardization of herbal products. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of this compound. The information herein is a synthesis of established methodologies and performance data to support researchers in selecting the appropriate analytical technique for their specific needs.
The primary analytical method for the quantification of momordicosides has traditionally been Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] However, UPLC-MS/MS has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[2] The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase; UPLC utilizes columns with sub-2 µm particles, leading to enhanced chromatographic performance at higher operating pressures.[2]
Methodology Comparison: HPLC vs. UPLC-MS/MS
The choice between HPLC and UPLC-MS/MS depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and selectivity.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Chromatographic separation based on polarity with UV detection.[1] | Chromatographic separation coupled with mass-based detection.[1] |
| Selectivity | Good | Excellent[1] |
| Sensitivity | Moderate | High[1] |
| Instrumentation Cost | Moderate | High[1] |
| Analysis Time | ~20-30 min per sample[1] | ~5-15 min per sample[1] |
| Solvent Consumption | Moderate | Low[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.
Sample Preparation (Applicable to both methods) :
-
Extraction : Plant tissues (e.g., from Momordica charantia) are powdered and extracted with a suitable solvent, typically methanol (B129727) or 80% ethanol.[3][4] Ultrasonic extraction is a common and efficient method.[3]
-
Purification : The crude extract can be purified using Solid-Phase Extraction (SPE) to remove interfering compounds.[3][4]
This method is well-suited for routine quantification of this compound.[5]
-
Instrumentation : Standard HPLC system with a UV-Vis detector.[5]
-
Column : Kromasil C18 (4.6 mm x 150 mm, 5 µm) or equivalent.[5][6]
-
Injection Volume : 10 µL.[5]
-
Column Temperature : 25°C.[5]
This method provides higher sensitivity and selectivity, making it ideal for complex matrices or when low concentrations of the analyte are expected.[5]
-
Instrumentation : UPLC system coupled to a tandem mass spectrometer.
-
Column : Acquity HSS T3 (100 mm × 2.1 mm i.d., 1.8 μm particle size) or equivalent.[7]
-
Mobile Phase : A gradient elution is typically used, for example, with water/acetic acid (99.8/0.2, v/v) and acetonitrile.[7]
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 1-5 µL.[7]
-
Quantification Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, based on optimized precursor-product ion transitions for this compound.[5]
Quantitative Data and Validation Parameters
The validation of an analytical method is crucial to ensure its accuracy, precision, and reliability.[1] The following table summarizes typical validation parameters for HPLC and UPLC-MS/MS methods based on published data for momordicosides and other relevant compounds.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.99[6] | > 0.99 |
| Precision (RSD%) | < 15% | < 15%[8] |
| Accuracy (Recovery %) | 90-110%[9] | 80-120%[8] |
| Limit of Detection (LOD) | ng range | pg range |
| Limit of Quantification (LOQ) | ng range | pg range |
Visualization of the Experimental Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates the general experimental workflow for the quantification of this compound.
Caption: Workflow for cross-validation of HPLC and UPLC-MS/MS methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Glycosylation on the Bioactivity of Momordicosides: A Comparative Analysis
A comparative guide for researchers, scientists, and drug development professionals on the bioactivities of momordicoside glycosides versus their aglycones, drawing from studies on various cucurbitane-type triterpenoids isolated from Momordica charantia.
Introduction
Comparative Biological Activity: Glycosides vs. Aglycones
The bioactivity of momordicosides is significantly influenced by the presence and nature of their sugar attachments. The following tables summarize the available quantitative data, comparing the effects of glycosylated momordicosides with their aglycones where data is available or can be inferred from related compounds.
Anti-Diabetic and Hypoglycemic Activities
The potential of Momordica charantia extracts and their constituent compounds to manage diabetes has been a primary focus of research.[4][5] The mechanisms underlying these effects often involve the modulation of key metabolic pathways.
| Compound/Analog | Bioactivity | Assay/Model System | Key Findings |
| Momordicoside Glycosides | |||
| Momordicosides Q, R, S, T, U | AMPK Activation | In vitro cellular assays | Demonstrated activation of the AMPK pathway, which is crucial for regulating cellular energy homeostasis and glucose uptake.[4] |
| Momordicine II | Insulin (B600854) Secretion | MIN6 β-cells | Showed significant insulin-releasing activity at a concentration of 10 µg/mL.[5] |
| Kuguaglycoside G | Insulin Secretion | MIN6 β-cells | Effective at a concentration of 25 μM in enhancing insulin secretion.[6] |
| Aglycones | |||
| Aglycone of Momordicoside X | Insulin Secretion | MIN6 β-cells | Inactive in enhancing insulin secretion, in contrast to its glycosylated counterpart.[6] |
| Various Aglycones | Insulin Secretion | MIN6 β-cells | Two tested aglycones did not enhance insulin secretion, while their corresponding glycosides did.[6] |
Anti-Inflammatory Activities
Chronic inflammation is a key factor in many diseases, and natural products are a rich source of anti-inflammatory agents.
| Compound/Analog | Bioactivity | Assay/Model System | Key Findings |
| Momordicoside F2 | TNF-α Inhibition | Not specified | Potent inhibitory activity against TNF-α.[1] |
| Momordicoside G | TNF-α Inhibition | Not specified | Less potent than Momordicoside F2, differing in hydroxylation patterns.[1] |
Experimental Protocols
α-Glucosidase Inhibition Assay
This in vitro enzymatic assay is a common method to screen for compounds with potential anti-diabetic activity by measuring their ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Preparation of Solutions : The test compounds and the positive control (e.g., acarbose) are dissolved in a suitable solvent, typically DMSO, to create stock solutions. These are then diluted to various concentrations with a buffer (e.g., phosphate (B84403) buffer, pH 6.8). The α-glucosidase enzyme solution is also prepared in the same buffer. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the buffer as well.
-
Assay Procedure : In a 96-well microplate, the test compound solution is mixed with the α-glucosidase enzyme solution and incubated for a specific period (e.g., 10 minutes at 37°C). The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.
-
Measurement : The reaction is allowed to proceed for a set time (e.g., 30 minutes at 37°C) and then stopped by adding a solution of sodium carbonate. The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
Calculation of Inhibition : The percentage of inhibition of α-glucosidase activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the sample with the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined from a dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This cell-based assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Treatment : Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are seeded in 96-well plates and allowed to adhere. Subsequently, the cells are treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Measurement of Nitric Oxide : After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid), which forms a colored azo compound.
-
Quantification : The absorbance of the colored product is measured at a wavelength of around 540 nm. A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculation of Inhibition : The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value for the inhibition of NO production is then calculated.[1]
Signaling Pathways and Mechanisms of Action
The bioactivity of momordicosides is often attributed to their ability to modulate specific cellular signaling pathways.
AMPK Signaling Pathway
Several momordicosides, including Q, R, S, and T, have been shown to exert their anti-diabetic effects by activating the AMP-activated protein kinase (AMPK) pathway.[4] AMPK is a key regulator of cellular energy homeostasis. Its activation leads to increased glucose uptake and fatty acid oxidation, which are beneficial for managing diabetes.
Activation of the AMPK signaling pathway by momordicosides.
General Workflow for Bioactivity Screening
The process of identifying and characterizing the bioactivity of natural compounds like momordicosides typically follows a structured workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bioactives of Momordica charantia as Potential Anti-Diabetic/Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidiabetic effects of Momordica charantia (bitter melon) and its medicinal potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]
Unraveling the Bioactivity of Momordicoside Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of Momordicoside analogs and their biological activity is paramount for the development of novel therapeutics. This guide provides a comprehensive comparison of the anti-inflammatory and anti-diabetic properties of various Momordicoside analogs, supported by experimental data and detailed methodologies.
Momordicosides, a class of cucurbitane-type triterpenoid (B12794562) glycosides isolated from the bitter melon (Momordica charantia), have garnered significant interest for their diverse pharmacological effects.[1] Variations in the glycosylation patterns and substitutions on the core cucurbitane skeleton give rise to a wide array of biological activities, making the study of their structure-activity relationships (SAR) a key area of research.[1] This guide synthesizes available data to illuminate these relationships, offering a valuable resource for those engaged in natural product chemistry and drug discovery.
Comparative Biological Activity of Momordicoside Analogs
The therapeutic potential of Momordicoside analogs has been primarily explored in the context of metabolic and inflammatory diseases. The following tables summarize the available quantitative data on the inhibitory activities of various momordicosides and related cucurbitane triterpenoids against key targets associated with inflammation and diabetes.
Anti-Inflammatory Activity
The anti-inflammatory effects of Momordicoside analogs are often evaluated by their ability to inhibit the production of pro-inflammatory cytokines in immune cells, such as lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).
Table 1: Inhibitory Effects of Cucurbitane-Type Triterpenoids on Pro-Inflammatory Cytokine Production in LPS-Stimulated BMDCs [2]
| Compound | IC₅₀ (µM) for IL-6 Production | IC₅₀ (µM) for IL-12 p40 Production | IC₅₀ (µM) for TNF-α Production |
| 3-hydroxy-cucurbita-5,24-dien-19-al-7,23-di-O-β-glucopyranoside | 0.245 | 0.031 | 0.810 |
| Karaviloside II | 0.363 | 0.063 | 0.043 |
| Momordicoside F2 | 0.381 | 0.012 | 0.087 |
| Momordicine I | 1.962 | 0.085 | 0.033 |
| Momordicoside K | 0.157 | 0.073 | 0.142 |
| Momordicoside L | 0.028 | 0.045 | 0.388 |
| SB203580 (Positive Control) | 5.000 | 3.500 | 7.200 |
Note: A lower IC₅₀ value indicates greater potency.
Anti-Diabetic Activity
The anti-diabetic properties of Momordicoside analogs are often assessed through their ability to inhibit key carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, or by modulating signaling pathways involved in glucose homeostasis, such as the AMP-activated protein kinase (AMPK) pathway.
Table 2: Inhibition of α-Amylase and α-Glucosidase by Momordicoside Analogs [3]
| Compound | % Inhibition of α-Amylase (at 0.87 mM) | % Inhibition of α-Glucosidase (at 1.33 mM) |
| Momordicoside A | ~72% | 33.5% |
| Momordicoside L | ~70% | 23.7% |
| Karaviloside VI | ~75% | 40.3% |
| Karaviloside VIII | ~76% | 56.5% |
| Charantoside XV | ~68% | 23.9% |
| Acarbose (Positive Control) | ~77% (at 0.13 mM) | ~80% |
Structure-Activity Relationship Insights
Based on the available data, several key structural features appear to govern the bioactivity of Momordicoside analogs:
-
Glycosylation: The type, number, and position of sugar moieties attached to the triterpenoid core significantly influence activity. For instance, the differing inhibitory profiles of Momordicoside A and L against α-glucosidase suggest that the nature of the sugar chain at the C-3 position is a critical determinant of activity.[1]
-
Substitution on the Cucurbitane Skeleton: Modifications on the aglycone, such as hydroxylation and methoxylation patterns, play a crucial role in anti-inflammatory potency. The potent TNF-α inhibitory activity of Momordicoside F2 compared to other analogs highlights the importance of specific substitution patterns.[1][2]
-
Overall Molecular Shape: The three-dimensional conformation of the entire molecule, dictated by the stereochemistry of the triterpenoid core and the attached sugar residues, is essential for effective binding to biological targets.[1]
Signaling Pathways and Experimental Workflows
The biological effects of Momordicoside analogs are mediated through the modulation of key signaling pathways. Furthermore, standardized experimental workflows are crucial for the consistent evaluation of their bioactivity.
Modulation of AMPK and NF-κB signaling pathways by Momordicoside analogs.
General experimental workflow for SAR studies of Momordicoside analogs.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of Momordicoside analogs.
α-Glucosidase Inhibition Assay[1]
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (Momordicoside analogs)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
-
-
Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (or acarbose/solvent for control), and 20 µL of α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages[1]
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages.
-
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Test compounds (Momordicoside analogs)
-
Griess reagent for NO determination
-
MTT or similar reagent for cell viability assay
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant to measure the amount of nitrite (B80452) (a stable product of NO) using the Griess reagent.
-
The amount of nitrite is determined by measuring the absorbance at 540 nm against a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined.
-
A cell viability assay is performed to ensure that the observed inhibition is not due to cytotoxicity.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay[4]
PTP1B is a negative regulator of the insulin (B600854) signaling pathway, making it a key target for type 2 diabetes.
-
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)
-
Test compounds (Momordicoside analogs)
-
96-well plate and microplate reader
-
-
Procedure:
-
Add 10 µL of the test compound solution to 20 µL of the PTP1B enzyme solution in a 96-well plate.
-
Mix with 40 µL of 4 mM pNPP in 130 µL of the assay buffer.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at a wavelength corresponding to the product of the pNPP hydrolysis (e.g., 405 nm).
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
Conclusion
The study of the structure-activity relationships of Momordicoside analogs provides a strong foundation for the development of novel therapeutic agents for metabolic and inflammatory disorders.[1] The data presented in this guide highlights the significant influence of glycosylation and substitutions on the cucurbitane core on the anti-inflammatory and anti-diabetic activities of these natural products. Future research should focus on the synthesis of a wider range of analogs and their systematic evaluation to further refine the SAR models and identify lead compounds with enhanced potency and selectivity.
References
A Comparative Guide to Analytical Methods for Momordicoside P Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like Momordicoside P is essential for ensuring the quality, safety, and efficacy of herbal products and drug candidates. This guide provides a comparative overview of analytical methods for the quantification of this compound, a significant bioactive triterpenoid (B12794562) glycoside from Momordica charantia (bitter melon).
While direct inter-laboratory proficiency testing data for this compound is not publicly available, this guide synthesizes data from single-laboratory validation studies to offer a comprehensive comparison of common analytical techniques. High-Performance Liquid Chromatography (HPLC) with various detectors stands out as the most prevalent method, alongside other techniques like High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2] Understanding the performance characteristics and potential for variability among these methods is crucial for the reliable analysis of this compound.[2]
Comparison of Analytical Methodologies
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation.[1] HPLC, HPTLC, and UHPLC-MS/MS are the primary techniques employed for the analysis of momordicosides.[1]
| Parameter | HPLC | HPTLC | UHPLC-MS/MS |
| Principle | Chromatographic separation based on polarity | Planar chromatographic separation | Chromatographic separation coupled with mass-based detection |
| Selectivity | Good | Moderate to Good | Excellent |
| Sensitivity | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | Low to Moderate | High |
| Analysis Time per Sample | ~20-30 min | High throughput (multiple samples per plate) | ~5-15 min |
| Solvent Consumption | Moderate | Low | Low |
Performance Characteristics from Single-Laboratory Validations
The following tables summarize the validation parameters for HPLC and HPTLC methods based on published data for momordicosides and related compounds from Momordica charantia. It is important to note that these values are from single-laboratory studies and may not reflect inter-laboratory variability.
Table 2: HPLC Method Validation Parameters for Momordicoside Quantification [1]
| Validation Parameter | Reported Performance |
| Linearity (r²) | >0.998 |
| Precision (RSD %) - Intra-day | <3.0% |
| Precision (RSD %) - Inter-day | <7.0% |
| Accuracy (Recovery %) | 90.0% - 110.0% |
Note: Data is based on studies of various momordicosides and may be indicative for this compound.
Table 3: HPTLC Method Validation Parameters for Charantin Quantification [3]
| Validation Parameter | Reported Performance |
| Linearity (r²) | 0.9943 |
| Linearity Range | 100-500 ng/band |
| Precision (RSD %) - Intra-day | < 1.5% |
| Precision (RSD %) - Inter-day | < 2% |
| Accuracy (Recovery %) | 98.68 - 100.20% |
| Limit of Detection (LOD) | ≈30 ng/band |
| Limit of Quantification (LOQ) | ≈90 ng/band |
Note: Data is for charantin, a related compound, and serves as a reference for the HPTLC method's capabilities.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods.
Sample Preparation (General Protocol)
A common procedure for extracting this compound from plant material involves the following steps[2]:
-
Air-dry and pulverize the Momordica charantia plant material.
-
Extract a known weight of the powdered sample with methanol (B129727) or ethanol (B145695) using techniques like ultrasonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the resulting residue in the mobile phase for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the analytical instrument.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine quantification of momordicosides.
-
Instrumentation : An HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : A suitable reversed-phase C18 column.
-
Mobile Phase : A gradient elution with solvents like acetonitrile (B52724) and water, often with additives like formic acid.
-
Flow Rate : Typically around 1.0 mL/min.
-
Detection : UV detection at a wavelength of approximately 205 nm.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput alternative for the quantification of related compounds.[1]
-
Instrumentation : HPTLC system including an applicator, developing chamber, and a densitometric scanner.
-
Chromatographic Conditions :
-
Stationary Phase : HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase : A mixture of solvents such as toluene, ethyl acetate, and formic acid.
-
Sample Application : Apply samples and standards as bands on the HPTLC plate.
-
Development : Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Densitometric Analysis : Scan the developed plate with a densitometer at a specific wavelength after derivatization, if necessary.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method provides high sensitivity and selectivity, making it suitable for the analysis of complex matrices.[1]
-
Instrumentation : A UHPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions :
-
Column : A suitable reversed-phase column.
-
Mobile Phase : Typically a gradient elution using solvents like acetonitrile and water, often with the addition of formic acid.[1]
-
Detection : Mass spectrometry detection allows for the identification and quantification of compounds based on their mass-to-charge ratio.[1]
-
Visualizing the Experimental Workflow and Validation Process
The following diagrams illustrate the general workflow for the analytical validation of this compound and the logical relationship between key validation parameters.
Figure 1. General experimental workflow for the quantification of this compound.
Figure 2. Logical relationship of key analytical method validation parameters.
References
A Comparative Analysis of the Hypoglycemic Effects of Momordicoside P and Polypeptide-p
In the ongoing search for novel therapeutic agents to manage diabetes mellitus, natural compounds from Momordica charantia, commonly known as bitter melon, have garnered significant scientific attention. Among these, the cucurbitane-type triterpenoid, Momordicoside P, and the insulin-like peptide, Polypeptide-p, have emerged as promising candidates with distinct mechanisms for lowering blood glucose levels. This guide provides a detailed, objective comparison of their hypoglycemic effects, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Polypeptide-p
| Feature | This compound (Inferred from related compounds) | Polypeptide-p |
| Compound Class | Cucurbitane-type Triterpenoid | Protein (Insulin-like peptide) |
| Primary Mechanism | AMPK Activation | Insulin (B600854) Receptor Agonist |
| Mode of Action | Increases glucose uptake and fatty acid oxidation. | Mimics the action of endogenous insulin.[1][2] |
| Potential Application | Type 2 Diabetes | Type 1 and Type 2 Diabetes |
Quantitative Data from In Vitro and In Vivo Studies
Direct comparative studies between purified this compound and Polypeptide-p are limited. The following tables summarize key quantitative data from studies on these compounds and closely related molecules from Momordica charantia to provide a comparative context.
Table 1: In Vivo Hypoglycemic Effects
| Compound | Animal Model | Dose | Route of Administration | Observation | Reference |
| Methanolic Extract of M. charantia (containing momordicosides) | Alloxan-induced diabetic rats | 375 mg/kg | Oral | Significant reduction in fasting blood glucose at 2 hours (-3.9%).[3] | [3] |
| Polypeptide-p | Streptozotocin-induced diabetic rats | Not specified | Not specified | Decreased blood glucose and increased glycolytic enzyme activity.[2] | [2] |
| Recombinant Polypeptide-p | Diabetic rats | Not specified | Oral | Significant reduction in blood glucose levels.[4] | [4] |
| Polypeptide-k (related peptide) | Human subjects (retrospective study) | Not specified | Oral | Mean blood glucose dropped from 14.23 mmol/L to 9.01 mmol/L after one month.[2] | [2] |
Table 2: In Vitro Mechanistic Data
| Compound/Extract | Assay | Cell Line | Concentration | Result | Reference |
| Momordicoside K (related triterpenoid) | AMPK Activation (Western Blot) | L6 myotubes or 3T3-L1 adipocytes | Varying concentrations | Increased p-AMPK/total AMPK ratio, indicating AMPK activation.[5] | [5] |
| M. charantia Seed Extract (containing Polypeptide-p) | Insulin Receptor Binding | Muscle and adipose tissues | Not specified | May target the insulin receptor to stimulate the IR-downstream signaling pathway.[6] | [6] |
| Methanolic Extract of M. charantia | Glucose Uptake | Insulin-resistant FL83B cells | Not specified | Promoted glucose uptake.[7] | [7] |
Signaling Pathways
The hypoglycemic effects of this compound and Polypeptide-p are mediated through distinct signaling pathways. This compound is believed to act intracellularly by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. In contrast, Polypeptide-p functions as an insulin mimetic, binding to the insulin receptor on the cell surface and initiating the insulin signaling cascade.
Figure 1. Proposed signaling pathway of this compound via AMPK activation.
Figure 2. Insulin-mimetic signaling pathway of Polypeptide-p.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. Below are generalized protocols for key experiments used to evaluate the hypoglycemic properties of this compound and Polypeptide-p.
In Vivo Study: Alloxan-Induced Diabetic Animal Model
-
Objective: To assess the hypoglycemic effect of a test compound in a chemically-induced diabetic animal model.
-
Animal Model: Wistar rats or Swiss albino mice are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of alloxan (B1665706) monohydrate (typically 120-150 mg/kg body weight) is administered to overnight-fasted animals. Diabetes is confirmed by measuring fasting blood glucose levels after 72 hours; animals with blood glucose above a predetermined threshold (e.g., 250 mg/dL) are selected for the study.
-
Treatment: Diabetic animals are divided into groups and treated with the vehicle (control), a standard hypoglycemic drug (e.g., metformin), or the test compound (e.g., this compound or Polypeptide-p) at various doses. Administration is typically oral or subcutaneous for a specified period (e.g., 14 or 28 days).
-
Data Collection: Blood glucose levels are monitored at regular intervals. At the end of the study, blood samples may be collected for biochemical analysis (e.g., insulin, lipid profile), and organs like the pancreas may be harvested for histopathological examination.
-
Workflow:
Figure 3. Experimental workflow for in vivo hypoglycemic studies.
In Vitro Assay: AMPK Activation via Western Blotting
-
Objective: To determine if a compound activates the AMPK signaling pathway in a cell-based model.
-
Cell Line: L6 myotubes or 3T3-L1 adipocytes are suitable models.
-
Protocol:
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. An increased ratio of p-AMPK to total AMPK indicates activation of the pathway.[5]
-
In Vitro Assay: Insulin Receptor Binding
-
Objective: To assess the ability of a compound to bind to the insulin receptor.
-
Methodology: A competitive binding assay is typically employed.
-
Protocol:
-
Receptor Preparation: Solubilized insulin receptors from a suitable cell line (e.g., IM-9 cells) or recombinant insulin receptors are immobilized on a microtiter plate.[8]
-
Competitive Binding: The immobilized receptors are incubated with a constant concentration of radiolabeled insulin (e.g., 125I-insulin) and varying concentrations of the unlabeled test compound (e.g., Polypeptide-p).
-
Washing and Detection: After incubation, unbound ligands are washed away, and the amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: A decrease in bound radioactivity with increasing concentrations of the test compound indicates that it competes with insulin for binding to the receptor. The data can be used to determine the binding affinity (e.g., IC50 or Ki) of the test compound.
-
Conclusion
This compound and Polypeptide-p, both derived from Momordica charantia, represent two distinct and promising approaches for the management of hyperglycemia. This compound and related triterpenoids likely act as intracellular metabolic regulators through the activation of the AMPK pathway, making them potential candidates for the development of oral therapies for Type 2 diabetes. In contrast, Polypeptide-p functions as an insulin mimetic, directly activating the insulin receptor. This mechanism suggests its potential as a plant-based alternative to insulin for both Type 1 and Type 2 diabetes, although its protein nature may necessitate parenteral administration.
For drug development professionals, the differing modes of action of these compounds offer diverse therapeutic strategies. Future research should prioritize direct, head-to-head comparative studies of the purified compounds to precisely quantify their relative potencies and therapeutic potential. Furthermore, detailed investigations into the pharmacokinetics and long-term safety of both this compound and Polypeptide-p are crucial next steps in their journey from traditional medicine to modern therapeutics.
References
- 1. Hypoglycemic activity of polypeptide-p from a plant source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Diabetic Activity of Polypeptide-K Isolated from Momordica Charantia: A Retrospective Study of 142 Cases – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. In vivo hypoglycemic effect of methanolic fruit extract of Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the impact of polypeptide-p on diabetic rats upon its cloning, expression, and secretion in Saccharomyces boulardii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Momordicoside P in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Momordicoside P, a glycoside isolated from plants, requires a careful and informed approach to its disposal. Although specific disposal protocols for every novel compound are not always available, a framework based on general principles of chemical waste management provides a clear path forward.
Preliminary Hazard Assessment
Given that the toxicological properties of many novel compounds like this compound are not fully evaluated, a precautionary approach is essential. All waste containing this compound, including the pure compound, solutions, and contaminated labware, should be handled as chemical waste in accordance with local, regional, and national regulations.[1]
A Safety Data Sheet (SDS) for the synonymous "Momordin Ic" indicates that while the substance is not classified as hazardous under Regulation (EC) No 1272/2008, its toxicological properties have not been fully investigated.[2] Therefore, treating it with the care afforded to potentially hazardous materials is a prudent course of action.
Step-by-Step Disposal Protocol
The recommended and safest procedure for the disposal of this compound is through a licensed hazardous waste disposal company.[1] This ensures that the waste is managed by trained professionals in a regulated facility. The following steps should be followed to collect and prepare the waste for disposal:
-
Segregation of Waste: Isolate all waste streams containing this compound. This is crucial to prevent dangerous reactions and ensure compliant disposal.[1][3] This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).[1]
-
Solvents used to dissolve this compound.
-
-
Containerization: Use appropriate containers for different types of waste.
| Waste Type | Container Specification |
| Solid Waste | A designated, leak-proof, and clearly labeled hazardous waste container compatible with the chemical (e.g., HDPE drum or glass container with a secure lid).[1][3] |
| Liquid Waste | A sealable, chemical-resistant container (e.g., high-density polyethylene (B3416737) or glass bottle) appropriate for the solvent used.[1] Do not mix with other waste streams unless compatibility is confirmed.[3] |
-
Labeling: All waste containers must be clearly labeled. The label should include:
-
Storage: Store the sealed waste containers in a designated satellite accumulation area. If the waste contains flammable solvents, it must be stored in a flammable liquid storage cabinet.[3]
-
Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3] Provide them with as much information as possible about the compound and the waste composition.
Note: Attempting to neutralize an unknown or not fully characterized compound can be dangerous and is generally not recommended.[3]
Experimental Workflow for Disposal
The logical flow of the disposal process for this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed systematically.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Momordicoside P
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to Momordicoside P. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles that could cause eye irritation or injury.[1] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[1][3] | Prevents direct skin contact, which could lead to irritation or absorption. The specific glove material should be chosen based on the solvent being used.[1] |
| Body Protection | A lab coat, long-sleeved jacket and long trousers, or a chemical-resistant suit. An apron may be necessary for splash hazards.[1][2] | Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or situations with a high potential for splashing, a chemical-resistant suit offers more comprehensive protection.[1] |
| Respiratory Protection | A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required depending on handling conditions.[1][2] | Necessary when there is a risk of inhaling dust or aerosols, particularly when handling the compound in powdered form or when creating solutions. The type of respirator should be selected based on a risk assessment of the specific procedure.[1] |
Operational Plan: Handling and Storage
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
For long-term stability, store purified this compound as a solid in a desiccated environment at -20°C or -80°C.[6]
-
If in solution, use a non-reactive solvent like methanol (B129727) or DMSO, aliquot into smaller volumes to prevent repeated freeze-thaw cycles, and store at -80°C.[6]
Disposal Plan
Given the lack of specific toxicological and environmental impact data for this compound, a precautionary approach to its disposal is crucial. All waste containing this compound should be treated as chemical waste and disposed of in accordance with local, regional, and national regulations.[7]
Step-by-Step Disposal Protocol:
-
Segregation: Isolate all waste streams containing this compound, including unused or expired pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).[7]
-
Containerization:
-
Solid Waste: Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect liquid waste in a sealable, chemical-resistant container (e.g., high-density polyethylene (B3416737) or glass bottle). Do not mix incompatible waste streams.[7]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound". List all components of the waste, including solvents and their approximate concentrations.[7]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. Secondary containment is recommended.[7]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[7]
Experimental Protocols
While specific handling protocols for pure this compound are not detailed in the search results, protocols for its extraction from Momordica charantia provide insights into its stability and solubility.
Ultrasound-Assisted Extraction (UAE) of this compound
-
Objective: To extract this compound from dried Momordica charantia fruit powder using ultrasonication.[8]
-
Materials: Dried and powdered Momordica charantia fruit, 80% Methanol, ultrasonic bath, centrifuge, rotary evaporator, filter paper.[8]
-
Procedure:
-
Weigh 10 g of the powdered fruit and place it in a flask.[8]
-
Add 260 mL of 80% methanol.[8]
-
Sonicate for 120 minutes at a controlled temperature of 46°C.[8]
-
Filter the mixture to separate the extract from the solid residue.[8]
-
Concentrate the supernatant using a rotary evaporator at a temperature below 50°C.[6][8]
-
The crude extract can be further purified using column chromatography.[8]
-
Store the final extract at -20°C for long-term preservation.[8]
-
Visualizing Safety and Handling Protocols
To further clarify the operational procedures, the following diagrams illustrate the workflow for handling this compound and the appropriate first aid response in case of exposure.
Caption: Workflow for the safe handling of this compound.
Caption: First aid procedures for exposure to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
